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Core Science & Biosynthesis

Foundational

1H and 13C NMR spectrum analysis of (Z)-3-dodecene

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectrum Analysis of (Z)-3-Dodecene Authored by: A Senior Application Scientist Introduction Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical t...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectrum Analysis of (Z)-3-Dodecene

Authored by: A Senior Application Scientist

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique in modern chemistry, providing profound insights into the molecular structure of organic compounds.[1] For researchers and professionals in fields such as materials science and drug development, mastering NMR interpretation is essential for structural elucidation, stereochemical assignment, and purity assessment.[2] This guide offers a comprehensive analysis of (Z)-3-dodecene, a simple yet illustrative long-chain alkene, to demonstrate the principles and practical application of ¹H and ¹³C NMR spectroscopy in unequivocally determining its constitution and, most critically, its cis (Z) stereochemistry.

(Z)-3-dodecene (C₁₂H₂₄) is a twelve-carbon alkene with a carbon-carbon double bond located between the third and fourth carbon atoms, adopting a cis configuration.[3][4] We will explore the theoretical underpinnings of its NMR spectra, predict the chemical shifts and coupling constants for each nucleus, and provide robust, field-proven protocols for sample preparation and data acquisition.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the NMR data, the following numbering scheme for the carbon and hydrogen atoms of (Z)-3-dodecene will be used throughout this guide.

Figure 1: Structure and numbering of (Z)-3-dodecene.

¹H NMR Spectrum: A Definitive Guide to Stereochemistry

The ¹H NMR spectrum provides detailed information about the electronic environment and connectivity of protons.[2] For (Z)-3-dodecene, the spectrum can be divided into three key regions: the downfield vinylic region, the allylic region, and the upfield aliphatic region.

Causality of Chemical Shifts and Splitting Patterns
  • Vinylic Protons (H-3, H-4): Protons directly attached to the sp² carbons of an alkene are known as vinylic protons. They are significantly deshielded due to the magnetic anisotropy of the π-bond and the higher electronegativity of sp² carbons compared to sp³ carbons.[5][6] This results in their signals appearing in the downfield region of the spectrum, typically between 5.2 and 7.0 ppm for internal cis-alkenes.[2]

  • Allylic Protons (H-2, H-5): Protons on the carbon atoms adjacent to the double bond are termed allylic. They experience moderate deshielding and typically resonate between 1.6 and 2.6 ppm.

  • Aliphatic Protons (H-1, H-6 to H-12): The remaining protons in the saturated alkyl chain are the most shielded and appear in the upfield region, generally between 0.8 and 1.5 ppm.

The Decisive Role of the Vicinal Coupling Constant (³J)

The most crucial piece of information for determining the stereochemistry of the double bond comes from the spin-spin coupling between the vinylic protons, H-3 and H-4. This interaction, mediated through the three bonds separating them, is quantified by the vicinal coupling constant, ³J(H-3,H-4). The magnitude of this constant is highly dependent on the dihedral angle between the protons, as described by the Karplus relationship.[7][8]

  • For cis-alkenes , where the protons are on the same side of the double bond, the dihedral angle is approximately 0°. This results in a smaller coupling constant, typically in the range of 6–14 Hz .[5][8]

  • For trans-alkenes , the dihedral angle is ~180°, leading to a much larger coupling constant of 11–18 Hz .[5][8][9]

Therefore, observing a coupling constant of approximately 11 Hz or less between the vinylic protons is definitive proof of the (Z) configuration.[10]

Predicted ¹H NMR Data

The following table summarizes the anticipated signals for (Z)-3-dodecene.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-12~0.89Triplet (t)³J ≈ 7.03H
H-6 to H-11~1.28Multiplet (m)-12H
H-5~2.03Multiplet (m)-2H
H-2~2.03Multiplet (m)-2H
H-1~0.95Triplet (t)³J ≈ 7.53H
H-3, H-4~5.36Multiplet (m)³J(cis) ≈ 112H

Note: Predicted values are based on typical chemical shifts for similar structures and may vary slightly depending on the solvent and spectrometer frequency.[11]

¹³C NMR Spectrum: Confirming Structure through Carbon Environments

The ¹³C NMR spectrum provides a count of the number of non-equivalent carbon atoms and information about their chemical environment.[12] In a standard broadband proton-decoupled ¹³C experiment, each unique carbon atom appears as a single line, simplifying the spectrum significantly.[13]

The Gamma-Gauche Effect: A Stereochemical Fingerprint

A key diagnostic feature in the ¹³C NMR spectrum that supports the (Z) assignment is the chemical shift of the allylic carbons (C-2 and C-5). Due to steric hindrance between the alkyl chains in the cis configuration, the allylic carbons are shielded and resonate at a higher field (lower ppm value) compared to their counterparts in the trans isomer. This phenomenon is known as the gamma-gauche effect. For (Z)-5-dodecene, a structurally similar compound, the allylic carbons are shifted upfield by over 5 ppm compared to the trans isomer, a significant and easily observable difference.[11]

Predicted ¹³C NMR Data

The table below details the predicted chemical shifts for each unique carbon atom in (Z)-3-dodecene.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-12~14.1
C-11~22.7
C-10~31.9
C-9~29.1
C-8~29.3
C-7~29.5
C-6~31.7
C-5~27.3
C-4~130.0
C-3~129.0
C-2~20.6
C-1~14.4

Note: Vinylic carbons (C-3, C-4) typically appear in the 115-140 ppm range, while saturated aliphatic carbons appear between 10-60 ppm.[14][15]

Experimental Protocols: A Self-Validating Workflow

Acquiring high-quality, reproducible NMR data is paramount for accurate structural analysis.[16] The following protocols are designed to be self-validating, ensuring data integrity from sample preparation through to spectral acquisition.

Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis P1 Weigh 5-25 mg of (Z)-3-dodecene P2 Select Deuterated Solvent (e.g., CDCl₃) P1->P2 P3 Dissolve Sample in ~0.7 mL Solvent P2->P3 P4 Filter into High-Quality 5 mm NMR Tube P3->P4 A1 Insert Sample into Spectrometer P4->A1 A2 Lock, Tune, and Shim A1->A2 A3 Load Acquisition Parameters (¹H and ¹³C) A2->A3 A4 Acquire Spectra A3->A4 D1 Fourier Transform (FID → Spectrum) A4->D1 D2 Phase and Baseline Correction D1->D2 D3 Calibrate to TMS (0 ppm) D2->D3 D4 Integrate ¹H, Analyze ¹³C Shifts D3->D4 D5 Measure Coupling Constants D4->D5 V Structure Verification D5->V

Figure 2: Standard workflow for NMR analysis.

Step-by-Step Sample Preparation
  • Solvent Selection: Choose a deuterated solvent that readily dissolves the analyte. For nonpolar alkenes like (Z)-3-dodecene, Chloroform-d (CDCl₃) is an excellent choice due to its high dissolving power and ease of removal.[11][17] Its residual proton signal appears at ~7.26 ppm and its carbon signal at ~77.16 ppm, which can serve as secondary chemical shift references.[15][18]

  • Sample Weighing: Accurately weigh the sample. For ¹H NMR, 5-25 mg is sufficient. For the less sensitive ¹³C nucleus, a more concentrated sample of 20-50 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[2][11]

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.[11]

  • Transfer: Gently vortex the vial to ensure complete dissolution. Using a Pasteur pipette plugged with a small piece of glass wool or cotton, filter the solution directly into a clean, high-quality 5 mm NMR tube. This step removes any particulate matter that can degrade magnetic field homogeneity and thus spectral resolution.[11]

  • Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

Step-by-Step Data Acquisition
  • Instrument Setup: Insert the NMR tube into a spinner turbine and place it in the spectrometer's autosampler or manual insertion port.

  • Locking and Shimming: The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field against drifts. Following this, the magnetic field is "shimmed" to optimize its homogeneity, which is critical for achieving sharp, well-resolved peaks.[11]

  • Parameter Setup for ¹H NMR:

    • Pulse Angle: A 30° or 45° pulse angle is typically used for routine spectra to balance signal intensity with acquisition speed.[2]

    • Acquisition Time (AT): Typically 2-4 seconds. This determines the resolution of the spectrum.

    • Relaxation Delay (D1): A delay of 1-5 seconds between pulses allows for protons to return to their equilibrium state, ensuring accurate signal integration.[2]

    • Number of Scans (NS): Usually 8 to 16 scans are sufficient for a sample of this concentration to yield an excellent signal-to-noise ratio.

  • Parameter Setup for ¹³C NMR:

    • Pulse Program: Use a pulse program with proton decoupling (e.g., zgpg30 on Bruker instruments) to collapse ¹³C-¹H coupling and provide a Nuclear Overhauser Effect (NOE) enhancement, which boosts the signal intensity of protonated carbons.[13]

    • Pulse Angle: A 30° flip angle is often used to allow for a shorter relaxation delay, reducing the total experiment time.[13]

    • Acquisition Time (AT): ~1.0-1.5 seconds.

    • Relaxation Delay (D1): ~2.0 seconds is a good starting point for general spectra.[13]

    • Number of Scans (NS): A significantly larger number of scans (e.g., 128 or more) is required compared to ¹H NMR due to the low natural abundance of the ¹³C isotope.[19]

  • Data Processing: After acquisition, the raw data (Free Induction Decay, or FID) is converted into a spectrum via a Fourier Transform. The spectrum is then phase-corrected, baseline-corrected, and referenced (typically to internal tetramethylsilane, TMS, at 0 ppm).

Conclusion

The comprehensive analysis of ¹H and ¹³C NMR spectra allows for the unambiguous structural and stereochemical assignment of (Z)-3-dodecene. The key diagnostic features are the vicinal coupling constant (³J ≈ 11 Hz) between the vinylic protons in the ¹H spectrum, which confirms the cis geometry, and the upfield shift of the allylic carbons in the ¹³C spectrum due to the gamma-gauche effect. By following the detailed experimental protocols provided, researchers can acquire high-fidelity data, ensuring confident and accurate characterization of this and similar unsaturated molecules.

References

  • Sim, J. H., & Lee, J. W. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Nuclear Magnetic Resonance (NMR) of Alkenes. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Coupling in Cis/Trans Alkenes. Retrieved from [Link]

  • NMR Facility - Chemistry Department. (2020, May 4). Optimized Default 13C Parameters. Retrieved from [Link]

  • Chemistry Steps. (2024, August 2). NMR Chemical Shift Values Table. Retrieved from [Link]

  • Supporting Information for various chemical syntheses. (n.d.). Retrieved from [Link]

  • Akın, A. (2011). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]

  • Organic Chemistry Tutor. (2023, May 16). NMR 5: Coupling Constants. Retrieved from [Link]

  • Duddeck, H., Dietrich, W., & Tóth, G. (1998). Structure Elucidation by Modern NMR: A Workbook. Retrieved from [Link]

  • Clark, T. B., & Woerpel, K. A. (2007). Diastereoselective Synthesis of Seven-Membered Ring trans-Alkenes from Dienes and Aldehydes by Silylene Transfer. PMC. Retrieved from [Link]

  • Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • ISMRM. (n.d.). Quantification of High-Resolution 1H[13C] NMR Spectra from Rat Brain Extracts. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR chemical shifts and coupling constants of selected model compounds. Retrieved from [Link]

  • Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]

  • Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). (Z)-3-dodecene. PubChem. Retrieved from [Link]

  • Organic Chemistry Data. (2020, February 14). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • MDPI. (2024, October 2). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 3-Dodecene, (Z)-. NIST WebBook. Retrieved from [Link]

  • BK Instruments Inc. (n.d.). NMR Solvent data chart. Retrieved from [Link]

  • ResearchGate. (2021, September 15). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved from [Link]

  • Oregon State University. (2022, March 9). 13C NMR Chemical Shift. Retrieved from [Link]

Sources

Exploratory

Thermodynamic Stability of (Z)-3-Dodecene vs. (E)-Isomer: A Mechanistic and Experimental Guide

Executive Summary In the synthesis of complex active pharmaceutical ingredients (APIs) and the engineering of lipid nanoparticles (LNPs), the stereochemistry of aliphatic chains dictates critical physicochemical properti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the synthesis of complex active pharmaceutical ingredients (APIs) and the engineering of lipid nanoparticles (LNPs), the stereochemistry of aliphatic chains dictates critical physicochemical properties such as membrane fluidity and phase transition temperatures. This whitepaper provides an in-depth technical analysis of the thermodynamic stability of (Z)-3-dodecene relative to its (E)-isomer. By coupling fundamental mechanistic theory with a self-validating experimental architecture, we establish a robust framework for quantifying and exploiting alkene isomer thermodynamics.

Mechanistic Rationale: The Enthalpy of Steric Strain

The thermodynamic stability of internal alkenes is fundamentally governed by the spatial distribution of their alkyl substituents. In (Z)-3-dodecene (the cis-isomer), the ethyl group (C1–C2) and the octyl group (C5–C12) are locked on the same face of the π -bond. This syn-coplanar arrangement forces the electron clouds of the aliphatic chains into close proximity, inducing significant van der Waals repulsion (steric strain).

Conversely, (E)-3-dodecene (the trans-isomer) positions these bulky aliphatic chains on opposite sides of the double bond. This anti-periplanar geometry effectively eliminates the steric clash, minimizing the molecule's conformational energy and resulting in a more stable ground state[1]. The energetic difference between these conformations is driven entirely by the relief of this overall steric strain[2]. Because the (Z)-isomer sits at a higher ground-state enthalpy, it is thermodynamically driven to isomerize into the (E)-conformer under catalytic conditions.

Thermodynamic_Landscape Z_Isomer (Z)-3-Dodecene (Higher Energy / Steric Strain) E_Isomer (E)-3-Dodecene (Lower Energy / Relaxed) Z_Isomer->E_Isomer Isomerization ΔG ≈ -4 kJ/mol Alkane Dodecane (Global Minimum) Z_Isomer->Alkane ΔH = -119 kJ/mol E_Isomer->Alkane ΔH = -115 kJ/mol

Caption: Thermodynamic energy landscape comparing the hydrogenation enthalpies of (Z)- and (E)-3-dodecene.

Quantitative Thermodynamic Profiling

Based on analogous experimental data for internal aliphatic alkenes, the enthalpic penalty of the cis-configuration is highly predictable[1]. The table below summarizes the thermodynamic parameters defining the two isomers.

Thermodynamic Parameter(Z)-3-Dodecene (cis)(E)-3-Dodecene (trans)
Stereochemical Geometry Ethyl & Octyl synEthyl & Octyl anti
Relative Steric Strain High (A-1,3 repulsion)Low (Relaxed)
Heat of Hydrogenation ( ΔHhydrog∘​ ) -119 kJ/mol -115 kJ/mol
Relative Stability ( ΔG∘ ) Baseline (0 kJ/mol) -4.0 kJ/mol (More Stable)
Dipole Moment Weakly polar (vector addition)Non-polar (vector cancellation)

Protocol Architecture: A Self-Validating Experimental System

To rigorously prove the thermodynamic principles outlined above, we must employ a self-validating experimental workflow. Expertise dictates that a single analytical method is insufficient. Instead, we use two orthogonal techniques: an Isomerization Assay to determine Gibbs Free Energy ( ΔG∘ ) and Reaction Calorimetry to determine Enthalpy ( ΔH∘ ). Because the entropy change ( ΔS∘ ) of cis-trans isomerization is negligible, the system self-validates if ΔG∘≈ΔH∘ .

Phase 1: Stereocontrolled Synthesis & Isolation
  • Causality: High-purity analytical standards (>99% de) are mandatory. Trace impurities of the opposite isomer will cause severe baseline drift in calorimetric measurements, invalidating the thermodynamic data[3].

  • Step 1 (Z-Isomer): Perform a semi-hydrogenation of 3-dodecyne using a Lindlar catalyst (Pd/CaCO 3​ poisoned with lead). Add synthetic quinoline to the reaction mixture to strictly arrest the reduction at the alkene stage.

  • Step 2 (E-Isomer): Execute a Birch reduction using Na/NH 3​ (liquid) at -78 °C. The solvated electron mechanism proceeds via a radical-anion intermediate that naturally adopts the trans-geometry to minimize steric repulsion prior to protonation.

  • Step 3 (Purification): Purify both batches using Silver Nitrate-impregnated Silica Gel (AgNO 3​ -SiO 2​ ) chromatography. Field Insight: The (Z)-isomer, despite its internal strain, presents a more sterically accessible π -electron cloud on its convex face. It coordinates more strongly to Ag + ions and elutes slower than the (E)-isomer.

Phase 2: Equilibrium Isomerization Assay ( ΔG∘ Determination)
  • Causality: By establishing the thermodynamic equilibrium ratio empirically, we can calculate the exact free energy difference using the equation ΔG∘=−RTlnKeq​ .

  • Step 1: Dissolve 10 mmol of pure (Z)-3-dodecene in 50 mL of anhydrous toluene.

  • Step 2: Introduce 1 mol% of molecular iodine (I 2​ ) and irradiate with a 365 nm UV lamp. The UV light homolytically cleaves I 2​ into iodine radicals.

  • Step 3: The iodine radical reversibly adds to the alkene, converting the π -bond into a single bond and allowing free rotation. Upon elimination of the radical, the molecule falls into its thermodynamic sink (the (E)-isomer).

  • Step 4: Aliquot samples every 10 minutes, quench with aqueous sodium thiosulfate, and analyze via GC-FID until the (E):(Z) ratio stabilizes (typically around 82:18 at 298 K).

Phase 3: Isothermal Hydrogenation Calorimetry ( ΔH∘ Determination)
  • Causality: Measuring the exact heat released upon hydrogenation to the identical product (dodecane) directly quantifies the ground-state steric strain energy inherent in the (Z)-isomer.

  • Step 1: Load 5 mmol of the purified isomer into a high-pressure reaction calorimeter containing 10 mg of 10% Pd/C in hexanes.

  • Step 2: Purge the headspace with N 2​ , then pressurize with H 2​ gas (3 atm) under strict isothermal conditions (25.0 °C).

  • Step 3: Integrate the heat flow curve over the reaction duration. The (Z)-isomer will release approximately 4 kJ/mol more heat than the (E)-isomer, perfectly validating the ΔG∘ derived in Phase 2.

Experimental_Workflow SynthZ Synthesis: Lindlar Reduction Yields (Z)-3-Dodecene Purification AgNO3-SiO2 Chromatography Isolates Pure Isomers SynthZ->Purification SynthE Synthesis: Birch Reduction Yields (E)-3-Dodecene SynthE->Purification Assay1 Equilibrium Isomerization (I2 Catalysis / GC-FID) Purification->Assay1 Aliquot 1 Assay2 Reaction Calorimetry (H2 / Pd/C) Purification->Assay2 Aliquot 2 Data Thermodynamic Validation ΔG° and ΔH° Quantification Assay1->Data Derives ΔG° Assay2->Data Derives ΔH°

Caption: Tri-phasic workflow for the synthesis, isolation, and thermodynamic validation of 3-dodecene.

Implications for Drug Development & Material Science

Understanding the thermodynamic instability of the (Z)-isomer is not merely an academic exercise; it is a vital parameter in drug delivery engineering. In the synthesis of ionizable lipids for mRNA-LNP vaccines, (Z)-alkenes (like those found in linoleic acid derivatives) are intentionally incorporated to introduce a "kink" in the hydrophobic tail. Because the (Z)-isomer cannot pack as tightly as the linear (E)-isomer, it lowers the phase transition temperature of the lipid bilayer, ensuring the LNP remains fluid and fusogenic at physiological temperatures. Recognizing that these (Z)-alkenes are thermodynamically metastable requires stringent manufacturing controls (e.g., protection from radical initiators and UV light) to prevent spontaneous isomerization into the (E)-form, which would cause LNP crystallization and catastrophic payload leakage.

References

  • Title: Mass Efficiency of Alkene Syntheses with Tri- and Tetrasubstituted Double Bonds Source: ACS Sustainable Chemistry & Engineering (2017) URL: [Link]

  • Title: Concerted Reactions That Produce Diradicals and Zwitterions: Electronic, Steric, Conformational, and Kinetic Control Source: Chemical Reviews - ACS Publications (2013) URL: [Link]

Sources

Foundational

natural occurrence and biosynthesis pathways of (Z)-3-dodecene

The Natural Occurrence and Biosynthetic Pathways of (Z)-3-Dodecene: A Comprehensive Technical Guide Executive Summary (Z)-3-dodecene (also known as cis-3-dodecene) is a 12-carbon monounsaturated alkene ( C12​H24​ ) with...

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Author: BenchChem Technical Support Team. Date: April 2026

The Natural Occurrence and Biosynthetic Pathways of (Z)-3-Dodecene: A Comprehensive Technical Guide

Executive Summary

(Z)-3-dodecene (also known as cis-3-dodecene) is a 12-carbon monounsaturated alkene ( C12​H24​ ) with profound significance across chemical ecology, food metabolomics, and synthetic biology. As a highly hydrophobic volatile organic compound (VOC), it serves as a critical signaling molecule and metabolic byproduct. This whitepaper elucidates the multi-kingdom natural occurrence of (Z)-3-dodecene, details its divergent biosynthetic pathways (microbial decarboxylation vs. insect decarbonylation), and provides self-validating experimental protocols for its isolation and enzymatic characterization.

Natural Occurrence and Ecological Significance

The natural distribution of (Z)-3-dodecene spans diverse biological matrices, reflecting its role as both an end-product of lipid metabolism and an ecological semiochemical.

  • Mammalian Metabolomics & Food Chemistry: In mammalian systems, (Z)-3-dodecene emerges as a distinct volatile marker. It is a key flavor compound that distinguishes the lipid oxidation profile of cull sow meat from that of commercial finishing pigs, driven by differences in de novo fatty acid synthesis during extended animal growth[1]. Furthermore, forensic metabolomic profiling has identified (Z)-3-dodecene as a critical degradation marker in aged blood utilized for training blood-detection dogs, indicating its role in the temporal profiling of mammalian decay[2].

  • Microbial & Fungal Systems: Alkenes are frequently synthesized by microbes as membrane fluidizers or secondary metabolites. Ethyl acetate extracts of marine Exiguobacterium spp. and Bacillus subtilis containing (Z)-3-dodecene have demonstrated potent ex vivo inhibition of the oncogenic cysteine protease LGMN, highlighting its potential in anti-cancer drug discovery[3]. In fungal systems, it contributes to the complex, non-enzymatic and microbial enzymatic aroma profile of Tricholoma matsutake mushroom soup[4].

  • Insect Chemical Ecology: In entomology, medium-chain alkenes like (Z)-3-dodecene function as cuticular hydrocarbons (CHCs). These compounds are essential for preventing cuticular desiccation and act as species-specific contact pheromones mediating mating and social behaviors[5].

Core Biosynthetic Pathways: A Multi-Kingdom Perspective

The biosynthesis of alkenes such as (Z)-3-dodecene diverges significantly depending on the organism. While all pathways originate from the highly conserved fatty acid synthesis (FAS) cycle, the terminal steps—converting a fatty acid or its derivative into a hydrocarbon—rely on distinct, kingdom-specific metalloenzymes.

Pathway A: Microbial Direct Decarboxylation

In specific bacterial and algal species, alkenes are generated directly from free fatty acids via the cleavage of the carboxyl group.

  • Cytochrome P450 Decarboxylases (OleT JE​ ): Discovered in Jeotgalicoccus spp., OleT JE​ (a CYP152 family enzyme) catalyzes the decarboxylation of fatty acids to alkenes. Uniquely, it utilizes hydrogen peroxide ( H2​O2​ ) as a co-substrate, bypassing the traditional P450 requirement for O2​ and NAD(P)H[6]. The reaction proceeds via a high-valent iron-oxo Compound I intermediate that abstracts a hydride from the fatty acid's β -carbon, subsequently releasing CO2​ [7]. To produce (Z)-3-dodecene, the enzyme acts on a 13-carbon precursor, (Z)-4-tridecenoic acid.

  • Fatty Acid Photodecarboxylase (FAP): Found in microalgae such as Chlorella variabilis, FAP utilizes continuous blue light and a flavin adenine dinucleotide (FAD) cofactor to photoenzymatically decarboxylate fatty acids into alkenes via a radical intermediate[8].

Pathway B: Insect Oxidative Decarbonylation

Insects lack OleT-like decarboxylases and instead rely on a highly specialized, insect-specific cytochrome P450 family (CYP4G) located in the oenocytes[9].

  • Desaturation and Elongation: A saturated fatty acid precursor is desaturated (e.g., by a Δ4 -desaturase) to form (Z)-4-tridecenoic acid[5].

  • Reduction: Fatty acyl-CoA reductase (FAR) reduces the fatty acyl-CoA to an alcohol, which is subsequently oxidized to an aldehyde, or directly reduced to (Z)-4-tridecenal[10].

  • Decarbonylation: The CYP4G enzyme (e.g., CYP4G1 in Drosophila or CYP4G55/56 in the mountain pine beetle) catalyzes the oxidative decarbonylation of the aldehyde, releasing the carbonyl carbon as carbon dioxide and yielding the Cn−1​ alkene, (Z)-3-dodecene[9][10].

Biosynthesis AcetylCoA Acetyl-CoA + Malonyl-CoA FAS Fatty Acid Synthase (FAS) Chain Elongation AcetylCoA->FAS SFA Tridecanoic Acid (C13:0) FAS->SFA Desat Δ4-Desaturase SFA->Desat UFA (Z)-4-Tridecenoic Acid Desat->UFA OleT Microbial Pathway OleTJE (P450) / FAP (Blue Light) Decarboxylation (-CO2) UFA->OleT FAR Insect Pathway Fatty Acyl-CoA Reductase (FAR) Reduction UFA->FAR Product (Z)-3-Dodecene (C12H24 Alkene) OleT->Product Aldehyde (Z)-4-Tridecenal FAR->Aldehyde CYP4G Insect Pathway CYP4G (P450) + CPR Oxidative Decarbonylation Aldehyde->CYP4G CYP4G->Product

Multi-Kingdom Biosynthesis of (Z)-3-Dodecene via Microbial Decarboxylation and Insect Decarbonylation.

Experimental Protocols: Self-Validating Systems for Biosynthetic Profiling

To study the biosynthesis and occurrence of (Z)-3-dodecene, researchers must employ robust analytical frameworks. The following protocols are designed as self-validating systems to ensure data integrity.

Protocol 1: HS-SPME-GC-MS Profiling of (Z)-3-Dodecene in Biological Matrices
  • Causality of Choices: Headspace Solid-Phase Microextraction (HS-SPME) utilizing a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is selected because its mixed-polarity coating optimally captures highly hydrophobic, low-molecular-weight alkenes while strictly excluding non-volatile lipid matrix interferences that foul GC columns.

  • Self-Validating Mechanism: The protocol mandates the use of an internal standard (deuterated dodecane, C12​D26​ ) spiked directly into the raw matrix prior to extraction. Absolute recovery rates of the internal standard validate the thermodynamic extraction efficiency, ensuring that quantitative absences are biological, not methodological.

Step-by-Step Methodology:

  • Homogenize 2.0 g of the biological sample (e.g., insect cuticle extract or microbial culture) in a 20 mL sterile headspace vial.

  • Spike the homogenate with 10 µL of a 10 ppm C12​D26​ internal standard solution.

  • Seal and equilibrate the vial at 50°C for 15 minutes to partition volatiles into the headspace.

  • Expose the DVB/CAR/PDMS fiber to the headspace for exactly 30 minutes at 50°C.

  • Desorb the fiber in the GC injection port at 250°C for 5 minutes operating in splitless mode.

  • Execute the GC oven program: 40°C (hold 3 min), ramp at 5°C/min to 150°C, then 20°C/min to 250°C.

  • Identify (Z)-3-dodecene via MS fragmentation (m/z 168 parent ion) and validate quantification against the C12​D26​ internal standard curve.

Protocol 2: In Vitro Enzymatic Validation of CYP4G Decarbonylase Activity
  • Causality of Choices: To definitively prove that an insect CYP4G produces (Z)-3-dodecene, the enzyme cannot be assayed in isolation. It must be co-expressed with Cytochrome P450 Reductase (CPR) to ensure proper electron transfer from NADPH to the P450 heme center[9].

  • Self-Validating Mechanism: The assay utilizes a deuterium-labeled substrate, (Z)-4-tridecenal- d2​ (labeled at the α -carbon), acting as a mechanistic probe. If the reaction proceeds via true decarbonylation, the resulting (Z)-3-dodecene will retain the deuterium atoms (exhibiting a mass shift of +2 Da). This self-validates the enzymatic mechanism and rules out background alkene contamination[11].

Step-by-Step Methodology:

  • Express recombinant CYP4G and CPR in Sf9 insect cell cultures and isolate the microsomal fraction.

  • Prepare a 500 µL reaction mixture containing 100 mM potassium phosphate buffer (pH 7.4), 1 mM NADPH, and 50 µg of microsomal protein.

  • Initiate the reaction by adding 50 µM of (Z)-4-tridecenal- d2​ .

  • Incubate the mixture at 30°C for 30 minutes under aerobic conditions.

  • Quench the reaction with 100 µL of 1 M HCl and extract the lipids three times with 500 µL of hexane.

  • Analyze the organic layer via GC-MS to detect the formation of (Z)-3-dodecene- d2​ (m/z 170).

Workflow Substrate Synthesize Deuterated (Z)-4-Tridecenal-d2 Assay In Vitro Assay + NADPH + O2 Substrate->Assay Enzyme Recombinant CYP4G + CPR Expression in Sf9 Cells Enzyme->Assay Extraction Hexane Extraction & Phase Separation Assay->Extraction Analysis GC-MS Analysis Mass Shift Tracking Extraction->Analysis Validation Confirm (Z)-3-Dodecene-d2 (Self-Validating Step) Analysis->Validation

Experimental Workflow for the In Vitro Validation of CYP4G-Mediated Alkene Decarbonylation.

Quantitative Data Summaries

Table 1: Natural Occurrence and Biological Roles of (Z)-3-Dodecene

Biological Matrix / OrganismKingdomPrimary Function / ObservationAnalytical Detection Method
Cull Sow Meat (vs. Commercial Pork)AnimaliaVolatile flavor compound; marker of de novo lipid synthesisGC-MS / Lipidomics
Aged Mammalian BloodAnimaliaDegradation marker for canine olfactory training aidsGC×GC-TOFMS
Exiguobacterium spp. / B. subtilisBacteriaSecondary metabolite; ex vivo LGMN protease inhibitorEthyl Acetate Extraction + GC-MS
Tricholoma matsutakeFungiFruity/aromatic ester-associated volatile in cooked soupHS-SPME-GC-MS / E-Nose
Drosophila / DendroctonusAnimaliaCuticular hydrocarbon (CHC); desiccation resistanceCuticular Hexane Wash + GC-MS

Table 2: Comparative Kinetics of Alkene-Producing Enzymes

Enzyme FamilySource OrganismSubstrate PreferenceCo-factors RequiredReaction Byproduct
OleT JE​ (CYP152) Jeotgalicoccus spp.Free Fatty Acids ( C12​−C20​ ) H2​O2​ CO2​
FAP Chlorella variabilisFree Fatty Acids ( C14​−C18​ )Blue Light, FAD CO2​
CYP4G Insecta (e.g., D. melanogaster)Fatty Aldehydes ( C10​−C28​ )NADPH, O2​ , CPR CO2​ (via Carbonyl Oxidation)

Sources

Exploratory

Unveiling the Infrared Fingerprint of cis-3-Dodecene: A Mechanistic Guide for Stereochemical Validation

Executive Summary In the development of advanced lipid nanoparticles (LNPs), surfactant precursors, and bioactive lipid analogs, long-chain alkenes like cis-3-dodecene (CAS: 7239-23-8) serve as critical structural scaffo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of advanced lipid nanoparticles (LNPs), surfactant precursors, and bioactive lipid analogs, long-chain alkenes like cis-3-dodecene (CAS: 7239-23-8) serve as critical structural scaffolds[1]. The stereochemistry of these molecules is non-negotiable; the (Z)-configuration (cis-isomer) introduces a precise geometric "kink" in the aliphatic chain, which fundamentally dictates membrane fluidity, lipid packing density, and downstream pharmacokinetic behavior.

As application scientists, we rely on Fourier Transform Infrared (FTIR) spectroscopy as the gold standard for rapid, non-destructive stereochemical validation. This whitepaper deconstructs the IR absorption profile of cis-3-dodecene, moving beyond simple peak-matching to explain the underlying quantum mechanical and dipole-driven phenomena that generate its unique spectral fingerprint.

Mechanistic Principles of cis-Alkene IR Absorption

An IR spectrum is a direct map of a molecule's dynamic dipole moments. For cis-3-dodecene, the absorption bands are governed by its specific hybridization and structural asymmetry:

  • High-Frequency sp² C-H Stretching: The carbon atoms participating in the double bond are sp² hybridized. The increased s-character (33% compared to 25% in sp³ carbons) holds the bonding electrons closer to the nucleus, effectively stiffening the C-H bond. This shifts the stretching frequency to a higher energy state, isolating it as a distinct band just above 3000 cm⁻¹ (typically ~3006–3010 cm⁻¹)[2][3].

  • Asymmetric C=C Stretching: Perfectly symmetrical alkenes often possess an IR-inactive C=C stretch due to the lack of a net dipole change during the vibration. However, cis-3-dodecene is asymmetrically substituted—bearing a short ethyl group on one side and a long octyl group on the other. This asymmetry induces a measurable dipole moment change, rendering the C=C stretch IR active at ~1654 cm⁻¹[2].

  • Out-of-Plane (OOP) Superposition: The most diagnostic feature of a cis-alkene is the in-phase out-of-plane wagging of the vinylic hydrogens, which produces a strong band in the 675–730 cm⁻¹ region[4]. However, a critical structural nuance exists for cis-3-dodecene: its octyl tail contains seven consecutive methylene (-CH₂-) units. Long aliphatic chains ( n>4 ) exhibit a characteristic -CH₂- rocking vibration at ~720 cm⁻¹. Consequently, the cis-alkene OOP wag and the polymethylene rock superimpose, yielding an exceptionally strong, broad absorption peak at ~720 cm⁻¹[2].

Spectral Mapping: Absorption Bands of cis-3-Dodecene

The following table summarizes the quantitative spectral data, synthesizing the mechanistic rationale for each primary absorption band.

Wavenumber (cm⁻¹)IntensityFunctional GroupVibrational ModeMechanistic Rationale
3006 – 3010 Medium=C-H (sp²)StretchingStiffer bond due to 33% s-character of the sp² hybridized carbon[2][3].
2925, 2855 Strong-C-H (sp³)Asym. / Sym. StretchDominant aliphatic backbone vibrations; high concentration of methylene groups.
1650 – 1654 Weak-MedC=CStretchingNet dipole moment change allowed by the asymmetrical cis-geometry[2].
1465 Medium-CH₂-ScissoringIn-plane bending driven by steric repulsion during bond angle compression.
1375 Medium-CH₃Symmetric BendUmbrella-like deformation of the terminal methyl groups.
720 Strong=C-H & -CH₂-OOP Wag & RockingSuperposition of the cis-alkene wag[4] and the long-chain methylene rock[2].

Self-Validating Experimental Protocol: ATR-FTIR Acquisition

To ensure high-fidelity data integrity, the following Attenuated Total Reflectance (ATR) FTIR protocol incorporates built-in validation gates. ATR is selected over traditional transmission cells (e.g., NaCl plates) to eliminate pathlength variability and prevent moisture contamination.

Step 1: System Purge and Background Validation

  • Action: Clean the Diamond or ZnSe ATR crystal with HPLC-grade hexane, followed by acetone. Allow the solvent to flash off completely. Run a background scan (64 scans, 4 cm⁻¹ resolution).

  • Causality: Hexane dissolves residual non-polar lipids from previous runs, while acetone removes polar contaminants and dries rapidly without leaving a film.

  • Self-Validation Gate: Inspect the background spectrum. The baseline region between 2500–2000 cm⁻¹ must be completely flat. Any anomalous peaks here indicate microscopic crystal contamination or severe optical scattering, mandating a reclean.

Step 2: Sample Application and Interfacial Contact

  • Action: Dispense 1–2 drops of neat cis-3-dodecene directly onto the ATR crystal using a glass Pasteur pipette. Do not use plastic pipette tips, which may leach phthalate plasticizers into the sample.

  • Causality: Intimate contact between the liquid and the crystal is required for the evanescent wave to penetrate the sample (typically 0.5–2 µm depth).

  • Self-Validation Gate: Visually ensure the entire active area of the crystal is covered without trapped air bubbles, which would artificially lower the absorbance intensity and skew quantitative ratios.

Step 3: Spectral Acquisition

  • Action: Acquire the spectrum from 4000 to 600 cm⁻¹ using a resolution of 4 cm⁻¹ and 64 co-added scans.

  • Causality: A 4 cm⁻¹ resolution is the optimal thermodynamic sweet spot; it provides sufficient data density to clearly resolve the sp² C-H stretch (~3006 cm⁻¹) from the massive sp³ C-H envelope (~2925 cm⁻¹) without introducing excessive instrumental noise[1].

Step 4: Post-Acquisition Processing and Purity Verification

  • Action: Apply an ATR correction algorithm to normalize band intensities (compensating for deeper evanescent wave penetration at lower wavenumbers) and perform a linear baseline correction.

  • Causality: ATR correction ensures the acquired spectrum is directly comparable to standard transmission libraries, such as the NIST database[1].

  • Self-Validation Gate (Stereopurity): Interrogate the 965 cm⁻¹ region. The complete absence of a sharp, intense peak here confirms the sample is free of the trans-3-dodecene isomer, which exhibits a highly characteristic trans-OOP wag at this frequency[2][4].

Diagnostic Decision Tree

The following logical workflow illustrates the decision matrix used by application scientists to validate the stereochemical purity of cis-3-dodecene based on its IR fingerprint.

IR_Workflow Start Acquire ATR-FTIR Spectrum (Neat Liquid) CheckSp2 Peak at ~3006 cm⁻¹? (sp² C-H Stretch) Start->CheckSp2 CheckCC Weak peak at ~1654 cm⁻¹? (C=C Stretch) CheckSp2->CheckCC Yes Saturated Saturated Alkane or Structural Anomaly CheckSp2->Saturated No CheckCis Strong peak at ~720 cm⁻¹? (cis OOP & CH₂ Rock) CheckCC->CheckCis Yes CheckCC->Saturated No CheckTrans Absence of peak at ~965 cm⁻¹? (No trans OOP) CheckCis->CheckTrans Yes CheckCis->Saturated No Confirmed Validated cis-3-dodecene (High Stereopurity) CheckTrans->Confirmed Yes TransImpurity Trans-isomer Impurity Detected CheckTrans->TransImpurity No (Peak Present)

Figure 1: Decision matrix for the stereochemical validation of cis-3-dodecene using ATR-FTIR.

References

  • 3-Dodecene, (Z)- Source: NIST Chemistry WebBook, Standard Reference Database 69 URL:[Link]

  • The Infrared Spectra of Polymers IV: Rubbers Source: Spectroscopy Online URL:[Link]

  • Metabolism of fatty acids and lipid hydroperoxides in human body monitoring with Fourier transform Infrared Spectroscopy Source: National Center for Biotechnology Information (NCBI) / PMC URL:[Link]

Sources

Foundational

An In-Depth Technical Guide to the Crystallographic and Structural Characterization of (Z)-3-Dodecene Derivatives

Foreword: The Structural Imperative of (Z)-3-Dodecene Derivatives In the realms of chemical biology and drug development, the precise three-dimensional arrangement of atoms in a molecule is not a mere academic curiosity;...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Structural Imperative of (Z)-3-Dodecene Derivatives

In the realms of chemical biology and drug development, the precise three-dimensional arrangement of atoms in a molecule is not a mere academic curiosity; it is a fundamental determinant of function. This is particularly true for molecules like (Z)-3-dodecene and its derivatives, whose applications can range from acting as crucial signaling molecules, such as insect pheromones, to serving as key intermediates in the synthesis of complex pharmaceuticals.[1][2] The stereochemistry of the (Z)-double bond and the conformational flexibility of the dodecyl chain create a unique structural landscape that dictates molecular recognition and biological activity. A comprehensive understanding of this landscape, achieved through rigorous crystallographic and structural characterization, is therefore paramount for the rational design of novel therapeutics and specialized chemical agents.

This guide provides a multi-faceted approach to the structural elucidation of (Z)-3-dodecene derivatives, integrating crystallographic techniques, spectroscopic analysis, and computational modeling. It is designed for researchers, scientists, and drug development professionals who require a deep and practical understanding of how to characterize these challenging yet important molecules. We will delve into the causality behind experimental choices, presenting a self-validating system of protocols and analysis that ensures scientific integrity and provides a robust foundation for further research and development.

Part 1: Material Preparation and the Challenge of Crystallization

The journey to structural elucidation begins with the synthesis of isomerically pure material. The presence of the (E)-isomer can significantly complicate spectroscopic analysis and inhibit crystallization. Various synthetic strategies have been developed for the stereoselective synthesis of (Z)-alkenes, and a thorough review of these methods is recommended to select the most appropriate route for the desired derivative.[3]

The crystallization of long-chain, non-polar molecules such as (Z)-3-dodecene derivatives presents a significant hurdle. Their inherent flexibility and often low melting points make the formation of high-quality single crystals suitable for X-ray diffraction a non-trivial task.[4] In contrast to their saturated or trans-isomer counterparts, the 'kink' introduced by the cis-double bond can disrupt efficient crystal packing.[5][6][7][8]

Protocol 1: A General Approach to the Crystallization of (Z)-3-Dodecene Derivatives

This protocol outlines a general method based on slow evaporation, which is often successful for challenging molecules.

  • Purity Assessment: Ensure the sample is of the highest possible purity (>99%), as impurities can act as nucleation inhibitors. High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are suitable for this assessment.

  • Solvent Selection:

    • Choose a solvent in which the compound is moderately soluble. A solvent that is too effective will lead to a supersaturated solution that yields oil or amorphous solid rather than crystals.

    • Consider a binary solvent system. Dissolve the compound in a "good" solvent (e.g., dichloromethane or diethyl ether) and then add a "poor" solvent (e.g., hexane or methanol) dropwise until the solution becomes slightly turbid.

  • Crystallization Setup:

    • Transfer the solution to a clean, small-volume vial (an NMR tube can be effective).

    • Cover the vial with a cap that allows for very slow evaporation. This can be achieved by piercing the cap with a fine needle or using a cap that is not perfectly sealed.

  • Incubation:

    • Place the vial in a vibration-free environment, such as a desiccator.

    • To further slow down the evaporation rate, the setup can be placed in a refrigerator or cold room.

  • Monitoring: Observe the vial periodically for the formation of single crystals. This process can take anywhere from several days to weeks.

Part 2: The Definitive Structure: Single-Crystal X-ray Crystallography (SC-XRD)

Single-Crystal X-ray Crystallography (SC-XRD) stands as the unequivocal method for determining the precise three-dimensional structure of a molecule in the solid state.[9] It provides accurate measurements of bond lengths, bond angles, and the conformation of the molecule, as well as insights into the intermolecular interactions that govern crystal packing.

As of this writing, a search of the Cambridge Structural Database (CSD), the world's repository for small-molecule crystal structures, reveals no public entries for (Z)-3-dodecene or its simple derivatives. This underscores the difficulty in crystallizing such molecules. However, to illustrate the principles and the type of information that can be obtained, we will consider the crystal structure of a related long-chain unsaturated molecule, oleic acid ((9Z)-octadec-9-enoic acid) , as a representative example.[4]

Illustrative Example: The Crystal Structure of Oleic Acid

Oleic acid, like (Z)-3-dodecene, contains a single cis-double bond within a long alkyl chain. Its crystal structure provides valuable insights into the conformational preferences and packing motifs of such molecules.

Crystallographic Parameter Value for Oleic Acid (β1 phase)
Crystal SystemTriclinic
Space GroupP-1
a (Å)5.589
b (Å)8.033
c (Å)45.71
α (°)90.69
β (°)94.62
γ (°)100.32
Volume (ų)2005.1
Z4
Molecules per Asymmetric Unit2

Table 1: Representative crystallographic data for the β1 phase of oleic acid. Data sourced from the literature.[4]

The structure of oleic acid reveals that the molecules adopt a bent conformation due to the cis-double bond, and they pack in a unique interdigitated manner.[4] This information is critical for understanding the physical properties of materials composed of such molecules.

Experimental Workflow for Single-Crystal X-ray Diffraction

sc_xrd_workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Solution & Refinement cluster_output Final Output synthesis Synthesis of (Z)-3-Dodecene Derivative purification Purification (>99%) synthesis->purification crystallization Crystallization purification->crystallization mounting Crystal Mounting crystallization->mounting diffractometer X-ray Diffractometer mounting->diffractometer data_collection Diffraction Data Collection diffractometer->data_collection structure_solution Structure Solution (e.g., Direct Methods) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & Analysis refinement->validation cif_file Crystallographic Information File (.cif) validation->cif_file report Structural Report validation->report

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Part 3: Spectroscopic Corroboration and Conformational Analysis

While SC-XRD provides the definitive solid-state structure, spectroscopic methods are essential for confirming the structure in solution and for analyzing samples that cannot be crystallized.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for verifying the stereochemistry of the double bond and for probing the conformational dynamics of the molecule in solution.

  • ¹H NMR: The vinylic protons (on the C=C double bond) of a (Z)-alkene typically exhibit a smaller coupling constant (³J) compared to the corresponding (E)-isomer. For (Z)-3-dodecene, these protons would appear as a multiplet, and the coupling constant between them would be in the range of 8-12 Hz.

  • ¹³C NMR: The chemical shifts of the allylic carbons in (Z)-alkenes are typically shifted upfield (to a lower ppm value) compared to their (E)-counterparts due to steric shielding.

Assignment Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C1-H₃~0.9 (t)~14
C2-H₂~1.3 (m)~23
C3-H~5.4 (m)~125
C4-H~5.4 (m)~130
C5-H₂~2.0 (m)~27
C6-C11-H₂~1.3 (m)~29-32
C12-H₃~0.9 (t)~14

Table 2: Predicted ¹H and ¹³C NMR chemical shifts for (Z)-3-dodecene in CDCl₃. (t = triplet, m = multiplet). These are approximate values and can vary based on the specific derivative and solvent.

Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight and for obtaining structural information through the analysis of fragmentation patterns. For long-chain alkenes like dodecene, electron ionization (EI) often leads to characteristic fragmentation.[4]

The fragmentation of dodecene isomers is complex, but key fragment ions can help in identifying the position of the double bond. Allylic cleavage is a dominant fragmentation pathway.[6] For (Z)-3-dodecene, cleavage of the C2-C3 and C5-C6 bonds would be expected, leading to a series of alkyl and alkenyl carbocations.

m/z Possible Fragment Ion Fragmentation Pathway
168[C₁₂H₂₄]⁺Molecular Ion
125[C₉H₁₇]⁺Loss of C₂H₅ radical
97[C₇H₁₃]⁺McLafferty-type rearrangement or other complex fragmentations
83[C₆H₁₁]⁺Cleavage at the double bond with H transfer
69[C₅H₉]⁺Allylic cleavage
55[C₄H₇]⁺Allylic cleavage
41[C₃H₅]⁺Allylic cation

Table 3: Common fragment ions observed in the electron ionization mass spectrum of dodecene isomers.

Part 4: In Silico Insights: Computational Modeling

When single crystals are unattainable, computational modeling provides a powerful avenue for exploring the structural possibilities of (Z)-3-dodecene derivatives.

  • Conformational Analysis: Quantum mechanical calculations can be used to determine the relative energies of different conformers of the molecule, providing insight into the most likely shapes it will adopt in solution or in the gas phase.

  • Crystal Structure Prediction (CSP): Advanced computational algorithms can predict possible crystal packing arrangements based on the molecule's structure and intermolecular forces. While computationally intensive, CSP can provide valuable hypotheses about the solid-state structure and guide crystallization experiments.

The Synergy of Experimental and Computational Methods

computational_workflow cluster_exp Experimental Data cluster_comp Computational Modeling cluster_insight Structural Insights NMR NMR Data (Conformation in solution) Conf_Analysis Conformational Analysis NMR->Conf_Analysis Validates conformers Full_Picture Comprehensive Structural Understanding NMR->Full_Picture MS Mass Spectrometry (Molecular Formula) MS->Conf_Analysis Provides mass MS->Full_Picture SC_XRD SC-XRD Data (Solid-state structure) SC_XRD->Full_Picture Definitive structure CSP Crystal Structure Prediction Conf_Analysis->CSP Provides low-energy conformers Conf_Analysis->Full_Picture CSP->SC_XRD Predicts possible structures

Caption: Interplay between experimental and computational techniques.

Part 5: Applications in Drug Development and Chemical Biology

The precise structural knowledge gained from these characterization techniques has direct implications for the application of (Z)-3-dodecene derivatives. A prime example is in the field of insect chemical ecology, where many species use long-chain unsaturated alkenes and their functionalized derivatives as sex pheromones.[1][2]

The biological activity of these pheromones is highly dependent on the geometry of the double bond and the overall shape of the molecule. An incorrect isomer will often be inactive or even inhibitory. Therefore, the development of effective and species-specific pest management strategies that utilize synthetic pheromones relies on the ability to synthesize and confirm the exact structure of the natural pheromone. The techniques described in this guide are central to this endeavor, ensuring that the synthetic pheromone accurately mimics the natural signaling molecule, leading to successful application in agriculture and public health. While not a traditional "drug," the development of such highly specific biological agents follows a similar paradigm of structure-activity relationship that is central to drug discovery.

Conclusion

The comprehensive structural characterization of (Z)-3-dodecene derivatives is a challenging but essential task for harnessing their full potential in scientific and commercial applications. The inherent difficulties in crystallizing these flexible molecules necessitate a multi-pronged approach that does not rely solely on single-crystal X-ray diffraction. By synergistically combining SC-XRD (when possible), with high-resolution NMR and mass spectrometry, and augmenting these experimental data with computational modeling, a complete and robust structural picture can be achieved. This integrated strategy provides the foundational knowledge required for the rational design and application of this important class of molecules in fields ranging from materials science to drug development.

References

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  • Exploring the Packing Efficiency of Trans and Cis Isomers in Crystal Structures. (2011, April 6). Physics Forums. Retrieved from [Link]

  • Bégué, D., et al. (2013). Crystal structures of (Z)-(ethene-1,2-diyl)bis(diphenylphosphine sulfide) and its complex with PtII dichloride. Acta Crystallographica Section E: Structure Reports Online, 69(4), m193–m197. Retrieved from [Link]

  • Cis-Alkene: Organic Chemistry Study Guide. (2025, August 15). Fiveable. Retrieved from [Link]

  • Sato, K., & Kuroda, T. (1997). Structure and Crystallization Behavior of the β Phase of Oleic Acid. Journal of the American Oil Chemists' Society, 74(3), 249-254. Retrieved from [Link]

  • Wikipedia contributors. (2023, December 12). Cambridge Structural Database. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Wikipedia contributors. (2024, January 21). Cis–trans isomerism. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • X-ray Single-Crystal Diffraction. (2022, June 1). Encyclopedia.pub. Retrieved from [Link]

  • 22.2 Structure of Alkenes – Cis-Trans Isomers. (n.d.). Open Library Publishing Platform. Retrieved from [Link]

  • Li, A., et al. (2026, March 2). Evolution of a Synthetic Strategy for Complex Diterpenes from Euphorbiaceae and Thymelaeaceae. Accounts of Chemical Research. Retrieved from [Link]

  • Mass Spectrometry. (n.d.). Michigan State University Department of Chemistry. Retrieved from [Link]

  • Takahashi, K., et al. (2024, August 13). Breakthrough in Z-Alkene synthesis: Scientists develop efficient, sustainable method. Phys.org. Retrieved from [Link]

  • van der Westhuizen, J. H., et al. (2016, November 9). Single-Step Access to Long-Chain α,ω-Dicarboxylic Acids by Isomerizing Hydroxycarbonylation of Unsaturated Fatty Acids. ACS Catalysis. Retrieved from [Link]

  • Mori, T., et al. (2020, October 22). Conformation of ultra-long-chain fatty acid in lipid bilayer: Molecular dynamics study. The Journal of Chemical Physics. Retrieved from [Link]

  • CHAPTER 3 ALKENES. (n.d.). Retrieved from [Link]

  • Nomenclature of Alkenes. (n.d.). Chad's Prep®. Retrieved from [Link]

  • NIST Chemistry WebBook. (n.d.). National Institute of Standards and Technology. Retrieved from [Link]

  • Ashenhurst, J. (2016, November 3). E and Z Notation For Alkenes (+ Cis/Trans). Master Organic Chemistry. Retrieved from [Link]

  • E–Z system (video) | Alkene nomenclature. (n.d.). Khan Academy. Retrieved from [Link]

  • Li, Y., et al. (2020, March 25). Specific Z-Selectivity in the Oxidative Isomerization of Allyl Ethers to Generate Geometrically Defined Z-Enol Ethers Using a Cobalt(II)(salen) Complex Catalyst. Organic Letters. Retrieved from [Link]

  • Isomerization of alkenes a A qualitative energy profile of Z-alkenes.... (n.d.). ResearchGate. Retrieved from [Link]

  • Unelius, C. R., et al. (2002, June 8). Identification, Syntheses, and Characterization of the Geometric Isomers of 9,11-Hexadecadienal from Female Pheromone Glands of the Sugar Cane Borer Diatraea saccharalis. Journal of Natural Products. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Study of the crystal behavior of hydrocarbons. NIST Technical Series Publications. Retrieved from [Link]

  • re3data.org: Cambridge Structural Database. (2026, February 3). Retrieved from [Link]

  • Single-crystal X-ray Diffraction. (2007, May 17). SERC (Carleton). Retrieved from [Link]

  • Hubner, F., et al. (2024, December 18). Crystallization of n-Alkanes under Anisotropic Nanoconfinement in Lipid Bilayers. The Journal of Physical Chemistry B. Retrieved from [Link]

  • Park, S., An, S., & Kim, H. K. (2023). Evaluation of the Attractive Effects on Insect Pheromones for Varroa destructor. Journal of Apiculture, 38(3), 169-178. Retrieved from [Link]

  • Rittner, R. (n.d.). NMR Spectroscopy: a Tool for Conformational Analysis. Auremn. Retrieved from [Link]

  • What is Single Crystal X-ray Diffraction?. (2020, November 19). YouTube. Retrieved from [Link]

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  • Conformational Analysis. (n.d.). San Diego State University. Retrieved from [Link]

  • Gil, R. R., et al. (2019). Conformational Investigations in Flexible Molecules Using Orientational NMR Constraints in Combination with 3 J-Couplings and NOE Distances. Molecules, 24(23), 4381. Retrieved from [Link]

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  • Tormena, C. F. (2016). Conformational analysis of small molecules: NMR and quantum mechanics calculations. Magnetic Resonance in Chemistry, 54(9), 717-733. Retrieved from [Link]

  • Lee, M. T., et al. (2019, October 21). Synthesis of Isomerically Pure (Z)-Alkenes from Terminal Alkynes and Terminal Alkenes: Silver-Catalyzed Hydroalkylation of Alkynes. Journal of the American Chemical Society. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Application Note: Stereoselective Synthesis Protocols for (Z)-3-Dodecene

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Technical Methodology & Causal Protocol Guide.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Technical Methodology & Causal Protocol Guide.

Introduction & Scientific Rationale

(Z)-3-Dodecene is a critical linear alkene utilized extensively as an intermediate in complex organic synthesis, polymer production, and the formulation of specialized non-polar materials[1]. Because the (E)-isomer is thermodynamically favored, the synthesis of acyclic (Z)-alkenes strictly requires kinetically controlled or stereospecifically guided methodologies.

This application note details two premier, field-proven protocols for the stereoselective synthesis of (Z)-3-dodecene: Lithium-Salt-Free Wittig Olefination and Alkyne Semi-Hydrogenation via Lindlar's Catalyst . By understanding the mechanistic causality behind each reagent choice, researchers can achieve >95% Z-selectivity while optimizing for mass efficiency and scalability.

Mechanistic Causality & Stereocontrol (The "Why")

Lithium-Salt-Free Wittig Olefination (Kinetic Control)

The Wittig reaction between an unstabilized ylide (propylidenetriphenylphosphorane) and an aliphatic aldehyde (nonanal) is governed by kinetic control[2]. According to the Vedejs model, the transition state favors the formation of a cis-oxaphosphetane intermediate to minimize steric repulsion[3].

The Causality of Salt-Free Conditions: The presence of lithium salts (often introduced when using n-butyllithium as a base) coordinates with the oxaphosphetane intermediate, lowering the activation barrier for its equilibration into the thermodynamically stable trans-oxaphosphetane, which ultimately yields the unwanted (E)-alkene[2]. By utilizing a sodium-based non-nucleophilic base like NaHMDS in anhydrous THF, the reaction remains strictly under kinetic control, locking in the (Z)-geometry[2][3].

Alkyne Semi-Hydrogenation (Surface Catalysis)

The reduction of 3-dodecyne using a Lindlar catalyst (5% Palladium on calcium carbonate, poisoned with lead) relies on heterogeneous surface catalysis[4][5]. The palladium surface coordinates the alkyne and facilitates the syn-addition of hydrogen gas, dictating absolute cis (Z) geometry[4].

The Causality of Catalyst Poisoning: Unmodified palladium would rapidly reduce the alkyne entirely to dodecane. Lead acetate is incorporated to poison the most active catalytic sites, halting the reduction at the alkene stage. Furthermore, the addition of synthetic quinoline is mandatory; it competes with the newly formed (Z)-alkene for binding sites on the palladium surface, preventing the alkene from re-coordinating and isomerizing into the thermodynamically stable (E)-alkene.

Comparative Protocol Data

When selecting a synthetic route, researchers must weigh stereoselectivity against mass efficiency. As noted in modern green chemistry metrics, Wittig reactions inherently suffer from lower mass efficiency due to the stoichiometric generation of phosphine oxide waste[6], whereas catalytic hydrogenations are highly atom-economical.

ParameterProtocol A: Salt-Free WittigProtocol B: Lindlar Hydrogenation
Primary Mechanism Kinetic control via cis-oxaphosphetaneSyn-addition via surface catalysis
Typical Z:E Ratio 90:10 to 95:5>95:5
Scalability Moderate (Ph₃P=O removal is difficult at scale)Excellent (Catalyst is easily filtered)
Mass Efficiency (PMI) Low (High waste generation)[6]High (Highly atom-economical)
Key Reagents Propyltriphenylphosphonium Br, Nonanal3-Dodecyne, H₂, Pd/CaCO₃-Pb, Quinoline
Primary Byproduct Triphenylphosphine oxide (Ph₃P=O)Trace dodecane or (E)-3-dodecene

Experimental Protocols

Protocol A: Synthesis via Lithium-Salt-Free Wittig Olefination

This protocol utilizes NaHMDS to ensure the absence of coordinating lithium ions, preserving the kinetic Z-selectivity.

Materials:

  • Propyltriphenylphosphonium bromide (1.1 equiv)

  • Nonanal (1.0 equiv)

  • NaHMDS (1.0 M in THF, 1.1 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Preparation: Flame-dry a Schlenk flask under vacuum and backfill with Argon (repeat 3x).

  • Suspension: Add propyltriphenylphosphonium bromide to the flask, followed by anhydrous THF (to achieve a 0.2 M concentration). Cool the suspension to -78 °C using a dry ice/acetone bath.

  • Ylide Generation: Add NaHMDS dropwise over 10 minutes.

    • Self-Validation Checkpoint: The cloudy white suspension will immediately transition to a deep, vibrant orange/red solution, confirming the successful deprotonation and formation of the unstabilized ylide.

  • Aldehyde Addition: Stir the ylide at -78 °C for 30 minutes. Add nonanal dropwise.

    • Self-Validation Checkpoint: The vibrant red color will rapidly fade to pale yellow or colorless as the ylide is consumed to form the cis-oxaphosphetane.

  • Elimination: Remove the cooling bath and allow the reaction to warm to room temperature over 2 hours to drive the elimination of triphenylphosphine oxide.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with pentane (3x). Note: Pentane is specifically chosen over ethyl acetate because triphenylphosphine oxide is highly insoluble in cold pentane, allowing the bulk of the byproduct to precipitate out for easy filtration.

  • Purification: Dry the organic layer over MgSO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography (100% hexanes) to yield (Z)-3-dodecene.

Protocol B: Synthesis via Lindlar Hydrogenation

This protocol relies on precise stoichiometric monitoring to prevent over-reduction.

Materials:

  • 3-Dodecyne (1.0 equiv)

  • Lindlar Catalyst (5% Pd/CaCO₃ poisoned with Pb, 5-10 wt% relative to substrate)[5]

  • Quinoline (0.1 equiv)

  • Hexanes (Solvent)

  • Hydrogen Gas (H₂)

Step-by-Step Methodology:

  • Setup: In a specialized hydrogenation flask, dissolve 3-dodecyne in hexanes (0.5 M). Add the Lindlar catalyst and quinoline.

  • Atmosphere Exchange: Seal the flask. Evacuate the atmosphere and backfill with Argon (3x). Evacuate once more and backfill with H₂ gas (3x).

  • Hydrogenation: Connect the flask to a hydrogen gas burette or a highly calibrated balloon setup at exactly 1 atm. Stir the heterogeneous mixture vigorously at room temperature.

  • Monitoring (Critical Step):

    • Self-Validation Checkpoint: Monitor the volume of H₂ gas consumed. The reaction must be terminated the exact moment 1.0 molar equivalent of H₂ is taken up. Continuing past this point, even with a poisoned catalyst, risks the slow over-reduction to dodecane.

  • Quenching: Immediately replace the H₂ atmosphere with Argon to halt the catalytic cycle.

  • Workup: Filter the reaction mixture through a tightly packed pad of Celite to remove the Lindlar catalyst. Wash the filter cake with additional hexanes.

  • Purification: Wash the combined filtrate with 1M HCl (3x) to protonate and remove the quinoline additive. Wash with brine, dry over MgSO₄, and concentrate to yield highly pure (Z)-3-dodecene.

Mechanistic Visualization

G Start1 Nonanal + Propyltriphenylphosphonium Br Wittig Wittig Olefination (NaHMDS, THF, -78°C) Start1->Wittig Start2 3-Dodecyne + H2 Gas Lindlar Lindlar Hydrogenation (Pd/CaCO3-Pb, Quinoline) Start2->Lindlar Intermediate1 cis-Oxaphosphetane (Kinetic Control) Wittig->Intermediate1 Intermediate2 Syn-Addition of H2 (Surface Catalysis) Lindlar->Intermediate2 Product (Z)-3-Dodecene (>95% Z-Selectivity) Intermediate1->Product Intermediate2->Product

Figure 1: Mechanistic workflow for the stereoselective synthesis of (Z)-3-dodecene via Wittig and Lindlar pathways.

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Application

Application Note: (Z)-3-Dodecene Derivatives in Stereoselective Insect Pheromone Synthesis

Target Audience: Chemical ecologists, synthetic organic chemists, and agrochemical drug development professionals. Mechanistic Rationale and Biological Significance The development of highly specific semiochemicals for i...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Chemical ecologists, synthetic organic chemists, and agrochemical drug development professionals.

Mechanistic Rationale and Biological Significance

The development of highly specific semiochemicals for integrated pest management relies heavily on the precise stereochemical synthesis of pheromone analogs. (Z)-3-dodecene and its functionalized primary alcohol, (Z)-3-dodecen-1-ol , serve as foundational precursors in this domain[1]. The carbon-carbon double bond at the C3 position is not merely a structural feature; its (Z) (cis) geometry acts as an evolutionary "lock-and-key" mechanism required to trigger depolarization in the olfactory receptor neurons (ORNs) of specific insect pests.

Deviations in this stereochemistry (e.g., isomerization to the (E)-isomer) typically result in a complete loss of biological activity or even behavioral antagonism[2]. By utilizing (Z)-3-dodecen-1-ol as a core intermediate, researchers can synthesize a variety of potent attractants, most notably:

  • (Z)-3-Dodecenyl acetate (Z3-12:Ac): The specific sex pheromone of the yellow mealworm beetle (Tenebrio molitor)[3].

  • (Z)-3-Dodecenyl (E)-2-butenoate (Z-3-Dodecenyl E-crotonate): A highly potent sex attractant for the sweet potato weevil (Cylas formicarius), effective at doses as low as 1 ng[4][5].

Stereoselective Synthesis Workflows

To maintain the critical (Z)-configuration, the synthetic strategy avoids harsh isomerization conditions. The most reliable approach involves the alkynylation of a terminal alkyne followed by stereoselective semi-hydrogenation[2].

SynthesisWorkflow N1 1-Decyne + n-BuLi (Deprotonation) N2 Lithium Acetylide Intermediate N1->N2 N3 Ethylene Oxide (Hydroxylation) N2->N3 N4 Dodec-3-yn-1-ol (Internal Alkyne) N3->N4 N5 Lindlar's Catalyst + H2 (Stereoselective Reduction) N4->N5 N6 (Z)-3-Dodecen-1-ol (Core Precursor) N5->N6 N7 Acetic Anhydride / Pyridine (Acetylation) N6->N7 N9 (E)-Crotonic Acid / DCC (Steglich Esterification) N6->N9 N8 (Z)-3-Dodecenyl Acetate (T. molitor Pheromone) N7->N8 N10 (Z)-3-Dodecenyl (E)-2-butenoate (C. formicarius Pheromone) N9->N10

Stereoselective synthesis workflow of (Z)-3-dodecene pheromone derivatives.
Protocol A: Synthesis of the Core Precursor, (Z)-3-Dodecen-1-ol

Causality Insight: The use of Lindlar's catalyst (palladium poisoned with lead and quinoline) is strictly required to halt hydrogenation at the alkene stage, preventing over-reduction to dodecanol, while exclusively yielding the (Z)-isomer via syn-addition of hydrogen gas[2].

Step-by-Step Methodology:

  • Alkynylation: In a flame-dried, argon-purged flask, dissolve 1-decyne in anhydrous Tetrahydrofuran (THF) and cool to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Add n-butyllithium (n-BuLi) dropwise. Self-Validation: The reaction mixture should turn slightly yellow, indicating the formation of the lithium acetylide. Stir for 30 minutes.

  • Chain Extension: Introduce ethylene oxide gas into the mixture. The epoxide ring-opening is driven by the nucleophilic attack of the acetylide, yielding dodec-3-yn-1-ol after quenching with saturated ammonium chloride (NH₄Cl).

  • Stereoselective Reduction: Transfer the purified dodec-3-yn-1-ol to a hydrogenation flask. Add Lindlar's catalyst (5% w/w) and quinoline (to further suppress (E)-isomer formation) in hexane.

  • Hydrogenation: Purge the vessel with H₂ gas and stir vigorously at room temperature under 1 atm of H₂. Monitor hydrogen uptake; stop the reaction exactly when 1 equivalent of H₂ is consumed to prevent over-reduction.

  • Purification: Filter through a Celite pad to remove the catalyst. Concentrate and purify via silica gel chromatography to yield (Z)-3-dodecen-1-ol [6].

Protocol B: Derivatization to Target Pheromones

Pathway 1: Acetylation to (Z)-3-Dodecenyl Acetate

  • Dissolve (Z)-3-dodecen-1-ol in anhydrous dichloromethane (DCM).

  • Add 1.5 equivalents of pyridine (acts as both a base and nucleophilic catalyst) and 1.2 equivalents of acetic anhydride[2].

  • Stir at room temperature for 4 hours. Self-Validation: Monitor via TLC (Hexane:Ethyl Acetate 9:1); the alcohol spot should completely disappear, replaced by a higher Rf ester spot.

  • Quench with water, extract with DCM, wash with 1M HCl (to remove residual pyridine), and dry over MgSO₄.

Pathway 2: Steglich Esterification to (Z)-3-Dodecenyl (E)-2-butenoate Causality Insight: Steglich esterification is chosen over Fischer esterification because it proceeds at room temperature under mild conditions, completely avoiding acid-catalyzed isomerization of the sensitive (Z)-double bond[4].

  • Dissolve (Z)-3-dodecen-1-ol and 1.1 equivalents of (E)-crotonic acid in anhydrous DCM.

  • Add 0.1 equivalents of 4-Dimethylaminopyridine (DMAP). Why DMAP? It acts as a highly efficient acyl transfer catalyst, accelerating the reaction and suppressing side-product formation.

  • Cool to 0 °C and add 1.1 equivalents of N,N'-Dicyclohexylcarbodiimide (DCC).

  • Stir for 12 hours as the mixture warms to room temperature. A white precipitate of dicyclohexylurea (DCU) will form, validating the coupling event.

  • Filter the DCU, wash the filtrate with saturated NaHCO₃, and purify via flash chromatography.

Quantitative Data and Physicochemical Properties

Proper formulation of pheromone dispensers (e.g., rubber septa or polymeric matrices) requires an understanding of the volatility and hydrophobicity of the synthesized compounds.

Table 1: Physicochemical and Biological Profiles of (Z)-3-Dodecene Derivatives

CompoundTarget SpeciesBehavioral FunctionOptimal Field DoseMolecular WeightLog P (Est.)
(Z)-3-Dodecen-1-ol Various TermitesTrail Pheromone / PrecursorN/A184.32 g/mol ~4.5
(Z)-3-Dodecenyl acetate Tenebrio molitorFemale Sex Pheromone1 - 10 µg226.36 g/mol ~5.2
(Z)-3-Dodecenyl (E)-2-butenoate Cylas formicariusFemale Sex Pheromone1 ng252.39 g/mol ~5.8

Data derived from structural modeling and field trapping assays[2][4].

Biological Validation: Electroantennography (EAG)

To ensure the synthetic pheromone is biologically active, it must be validated using an Electroantennogram (EAG) before field deployment[2].

SignalingPathway S1 Volatile Pheromone Release ((Z)-3-Dodecenyl Derivatives) S3 Odorant Binding Proteins (OBPs) Transport through Sensillum S1->S3 Airflow Delivery S2 Antennal Olfactory Receptor Neurons (ORNs) S4 Receptor Activation & Membrane Depolarization S2->S4 Signal Transduction S3->S2 Hydrophobic Binding S5 Electroantennogram (EAG) Signal Detection (mV) S4->S5 Microelectrode Measurement S6 Behavioral Response (Upwind Flight / Mating) S4->S6 In vivo Action

Insect olfactory signaling pathway and EAG detection mechanism.

EAG Validation Protocol:

  • Antennal Preparation: Carefully excise an antenna from a male Cylas formicarius or Tenebrio molitor.

  • Electrode Placement: Mount the antenna between two glass capillary electrodes filled with insect saline solution. The recording electrode contacts the distal tip, while the reference electrode contacts the basal end.

  • Stimulus Delivery: Apply 10 µL of serial dilutions (10⁻³ to 10 µg/µL) of the synthesized pheromone in hexane onto a filter paper strip. Allow the hexane to evaporate.

  • Signal Acquisition: Insert the filter paper into a glass Pasteur pipette and deliver a 0.5-second puff of purified, humidified air over the antenna.

  • Validation: A successful synthesis is confirmed by a sharp, dose-dependent negative deflection (depolarization) in the EAG trace, proving that the specific (Z)-isomer has successfully bound to the ORNs[2].

References

  • EvitaChem.Buy 3-Dodecene (EVT-1571345) | 2030-83-3.
  • BenchChem.(Z)-3-Dodecenyl acetate CAS number and molecular weight.
  • BenchChem.Unveiling the Biological Allure of Synthetic "Z-3-Dodecenyl E-crotonate".
  • SciSpace.Sweetpotato weevil pheromones and their precursors: dose-response and structure-activity relationship.
  • MedChemExpress.(Z)-3-Dodecenyl acetate (Z3-12:Ac) | Male Pheromones.
  • Guidechem.(Z)-dodec-3-en-1-ol 32451-95-9 wiki.

Sources

Method

Application Note: Stereospecific Epoxidation of (Z)-3-Dodecene via the mCPBA Protocol

Executive Summary The epoxidation of alkenes is a foundational transformation in synthetic organic chemistry, widely utilized in natural product synthesis and drug development. The Prilezhaev reaction, which employs a pe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The epoxidation of alkenes is a foundational transformation in synthetic organic chemistry, widely utilized in natural product synthesis and drug development. The Prilezhaev reaction, which employs a peroxyacid such as meta-chloroperoxybenzoic acid (mCPBA), is heavily favored for its operational simplicity, mild conditions, and strict stereospecificity[1]. This application note provides an in-depth, self-validating protocol for the epoxidation of an internal cis-alkene, (Z)-3-dodecene, to yield the corresponding cis-epoxide.

Mechanistic Rationale & Stereospecificity

The Prilezhaev reaction proceeds via a concerted, asynchronous electrophilic addition[2]. In solution, peracids like mCPBA adopt an intramolecularly hydrogen-bonded conformation that highly polarizes the molecule, increasing the electrophilicity of the terminal peroxy oxygen[3].

The electron-rich π-bond of (Z)-3-dodecene acts as a nucleophile, attacking this electrophilic oxygen through a highly organized "butterfly" transition state[1]. Because the cleavage of the weak O–O bond and the formation of the two new C–O bonds occur simultaneously, no discrete carbocation intermediate is formed, and there is no opportunity for carbon-carbon bond rotation[2]. Consequently, the reaction is strictly stereospecific: the syn-addition guarantees that the Z-geometry of the starting material is perfectly retained, exclusively affording cis-2-ethyl-3-octyloxirane[1].

G A (Z)-3-Dodecene (Nucleophile) C Concerted 'Butterfly' Transition State A->C DCM, 0 °C B mCPBA (Electrophile) B->C DCM, 0 °C D cis-2-Ethyl-3-octyloxirane (cis-Epoxide) C->D Syn-Addition E m-Chlorobenzoic Acid (Byproduct) C->E Proton Transfer

Mechanistic pathway of the concerted Prilezhaev epoxidation.

Reagent Handling & Safety Causality

mCPBA is a powerful oxidant with recognized thermal instability. Pure mCPBA is shock-sensitive and potentially explosive[4]. To mitigate these hazards, commercial mCPBA is typically supplied at 70–77% purity, stabilized with water and m-chlorobenzoic acid (mCBA)[4].

Critical Safety Insights:

  • Avoid Over-Purification: For standard epoxidations, this technical-grade reagent should be used as-is. Attempting to purify mCPBA to >95% removes the stabilizing water, reintroducing severe detonation hazards.

  • Thermal Control: The epoxidation reaction is highly exothermic. When scaling up, strict thermal control (cooling to 0 °C) and portionwise addition are mandatory to manage the significant exotherm and prevent thermal runaway in volatile solvents like dichloromethane (DCM)[5].

Quantitative Reaction Parameters

The following table summarizes the stoichiometric requirements for a standard 10 mmol scale reaction. Calculations account for the 75% average purity of commercial mCPBA.

Reagent / MaterialMW ( g/mol )EquivalentsAmountMechanistic Role
(Z)-3-Dodecene 168.321.01.68 gNucleophilic Substrate
mCPBA (75% purity) 172.571.22.76 gElectrophilic Oxidant
Dichloromethane (DCM) 84.93N/A30 mLInert Solvent
10% aq. Na₂S₂O₃ 158.11Excess15 mLPeroxide Quenching Agent
Sat. aq. NaHCO₃ 84.01Excess2 × 20 mLAcid Neutralizing Agent
Step-by-Step Experimental Protocol

G S1 1. Reagent Prep Dissolve Alkene in DCM S2 2. Thermal Control Chill to 0 °C S1->S2 S3 3. Oxidant Addition Add mCPBA Portionwise S2->S3 S4 4. Reaction Stir at RT (2-4h) S3->S4 S5 5. Peroxide Quench 10% aq. Na2S2O3 S4->S5 S6 6. Acid Neutralization Sat. aq. NaHCO3 S5->S6 S7 7. Isolation Dry & Concentrate S6->S7

Step-by-step workflow for the mCPBA epoxidation and workup.

Phase 1: Reaction Setup

  • Solvation: To an oven-dried, round-bottom flask equipped with a magnetic stir bar, add (Z)-3-dodecene (1.68 g, 10.0 mmol). Dissolve the alkene in 30 mL of anhydrous dichloromethane (DCM). Causality: DCM is the standard solvent due to its inertness towards peroxyacids and excellent solubilizing properties for both the aliphatic alkene and mCPBA.

  • Thermal Control: Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C for 10 minutes.

  • Oxidant Addition: Weigh out 2.76 g of 75% mCPBA (12.0 mmol active oxidant). Add the mCPBA solid to the chilled solution portionwise over 10 minutes. Causality: Portionwise addition prevents localized concentration spikes and mitigates the risk of an uncontrollable exotherm[5].

  • Propagation: Remove the ice bath. Allow the opaque, white suspension to warm to room temperature. Stir vigorously for 2 to 4 hours.

Phase 2: Workup & Isolation 5. Peroxide Quenching: Once the reaction is validated as complete (see Section 6), cool the flask back to 0 °C and slowly add 15 mL of 10% aqueous sodium thiosulfate (Na₂S₂O₃). Stir vigorously for 15 minutes. Causality: Thiosulfate acts as a mild reducing agent to safely destroy any unreacted shock-sensitive peroxides prior to solvent evaporation. 6. Acid Neutralization: Transfer the biphasic mixture to a separatory funnel. Separate the organic layer and wash it with saturated aqueous sodium bicarbonate (NaHCO₃) (2 × 20 mL). Causality: The primary byproduct, m-chlorobenzoic acid (mCBA), is highly soluble in organic solvents. Mild base deprotonates mCBA, converting it into a water-soluble sodium salt that is easily partitioned into the aqueous waste[2]. 7. Extraction & Drying: Wash the organic layer with 20 mL of brine (saturated NaCl) to remove residual water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford cis-2-ethyl-3-octyloxirane as a colorless oil.

In-Process Controls (Self-Validating System)

To ensure absolute scientific integrity and safety, the protocol relies on three self-validating checkpoints:

  • Reaction Completion Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a 5% ethyl acetate in hexanes solvent system. (Z)-3-dodecene will appear as a high-Rf, non-polar spot (visualized via KMnO₄ stain), while the epoxide product will elute lower. The reaction is validated as complete when the starting material spot entirely disappears.

  • Quench Validation: Following the Na₂S₂O₃ addition, test the organic layer with starch-iodide indicator paper. A blue/black color indicates residual, dangerous peroxides. The quench is only validated—and safe to proceed—when the paper remains colorless.

  • Byproduct Removal Validation: During the NaHCO₃ washes, monitor the pH of the aqueous effluent. The neutralization is validated when the aqueous layer maintains a pH > 8, confirming the complete deprotonation and extraction of the mCBA byproduct.

References
  • Alkene Reactions: Epoxidation with mCPBA (Prilezhaev) - OrgoSolver.
  • Prilezhaev Reaction - Organic Chemistry Portal.
  • Prilezhaev reaction - Wikipedia.
  • 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid - Organic Chemistry Portal.
  • Safer Preparation of m-CPBA/DMF Solution in Pilot Plant - Organic Process Research & Development (ACS Publications).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification and Separation of (Z)-3-Dodecene and (E)-3-Dodecene

Welcome to the Technical Support Center. As a drug development professional or synthetic chemist, you are likely aware that separating geometric isomers of long-chain aliphatic alkenes—such as (Z)-3-dodecene and (E)-3-do...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a drug development professional or synthetic chemist, you are likely aware that separating geometric isomers of long-chain aliphatic alkenes—such as (Z)-3-dodecene and (E)-3-dodecene—is notoriously difficult. Due to their nearly identical physical properties, conventional purification techniques often fail.

This guide provides field-proven, causality-driven troubleshooting protocols to help you successfully isolate these isomers using Argentation (Silver-Ion) Chromatography , the gold standard for this specific challenge[1].

Quantitative Comparison of Purification Strategies

Before troubleshooting, it is critical to understand why specific methods are chosen. The table below summarizes the quantitative and qualitative parameters of various separation techniques for dodecene isomers.

Purification MethodSeparation MechanismResolution (Z vs E)ScalabilityRelative Cost
Standard Silica Gel Polarity / Dipole MomentNone (Co-elution)HighLow
Fractional Distillation Boiling PointPoor (<1°C difference)HighLow
Argentation Chromatography Steric-dependent π-complexationExcellent MediumModerate
Preparative GC Boiling point & phase interactionGoodLow (Micro-scale)High
Frequently Asked Questions & Troubleshooting Guides
Q1: Why do standard silica gel chromatography and fractional distillation fail to separate my (Z)- and (E)-3-dodecene mixture?

Causality: Standard normal-phase silica gel separates compounds based on differences in polarity. Because (Z)- and (E)-3-dodecene are purely aliphatic hydrocarbons, their dipole moments are virtually identical, resulting in complete co-elution. Similarly, fractional distillation relies on boiling point differentials. The boiling points of these geometric isomers differ by less than 1°C, making distillation thermodynamically impractical for high-purity isolation[2].

Q2: What is the mechanistic basis of Argentation Chromatography, and why does the (E)-isomer elute first?

Causality: Argentation chromatography modifies the silica surface with silver ions (Ag⁺), which act as Lewis acids[3]. These ions form reversible π-complexes with the electron-rich double bonds of the alkenes[4].

  • The (Z)-isomer (cis) has both alkyl chains extending on the same side of the double bond. This leaves the opposite face of the π-bond sterically unhindered, allowing for a strong, stable coordination complex with the Ag⁺ ion.

  • The (E)-isomer (trans) has alkyl chains on opposite sides, creating steric hindrance on both faces of the π-bond. This prevents the Ag⁺ ion from approaching closely, resulting in a significantly weaker π-complex.

Because the stationary phase retains strongly binding molecules longer, the weakly binding (E)-3-dodecene elutes first , followed by the strongly binding (Z)-3-dodecene [3].

Q3: How do I prepare and run a Silver Nitrate Impregnated Silica (SNIS) column reliably?

Step-by-Step Methodology:

  • Impregnation: Dissolve 10 g of Silver Nitrate (AgNO₃) in 100 mL of acetonitrile. Add 90 g of standard silica gel (230-400 mesh) to form a slurry.

  • Drying: Remove the solvent using a rotary evaporator in a darkened room until a free-flowing powder is obtained.

  • Activation: Bake the impregnated silica at 120°C for 4 hours to remove residual moisture.

  • Packing: Pack the column using 100% hexanes. Critical: Wrap the entire glass column tightly in aluminum foil.

  • Loading: Load the 3-dodecene mixture neat or dissolved in a minimum volume of hexanes.

  • Elution: Elute isocratically with 100% hexanes. Collect fractions in foil-wrapped test tubes.

Workflow N1 Prepare 10% w/w AgNO3 Silica Gel N2 Activate at 120°C (Light-Shielded) N1->N2 N3 Pack Column in Hexane (Foil Wrapped) N2->N3 N4 Load (Z)/(E)-3-dodecene Mixture N3->N4 N5 Isocratic Elution (100% Hexane) N4->N5 N6 Fraction 1: (E)-3-dodecene (Weak Ag+ Binding) N5->N6 Fast Elution N7 Fraction 2: (Z)-3-dodecene (Strong Ag+ Binding) N5->N7 Slow Elution

Workflow for separating Z/E isomers using Argentation Chromatography.

Q4: My column turned black during the run, and the separation failed. What happened?

Causality: Silver ions (Ag⁺) are highly photosensitive. Upon exposure to ambient laboratory UV/visible light, Ag⁺ is rapidly reduced to elemental silver (Ag⁰)[5]. Elemental silver lacks the empty s-orbitals required to accept π-electrons from the alkene, immediately destroying the stationary phase's selectivity and causing the isomers to co-elute. Solution: This is why the foil-wrapping step in Q3 is non-negotiable. Ensure your collection flasks are also shielded from light until the fractions are analyzed.

Q5: How do I remove residual silver ions that leached into my purified (Z)-3-dodecene fractions?

Causality & Self-Validation: Because Ag⁺ ions are only electrostatically bound to the silica, they slowly leach into the non-polar eluent[5]. If left in the product, trace silver can catalyze unwanted isomerizations or interfere with downstream drug synthesis.

Step-by-Step Methodology (Self-Validating System):

  • Combine the fractions containing your desired purified isomer in a separatory funnel.

  • Add an equal volume of 10% aqueous Sodium Chloride (NaCl) or Ammonium Chloride (NH₄Cl).

  • Shake vigorously. Validation Check: The immediate formation of a milky white precipitate (AgCl) visually confirms that silver leaching occurred and is actively being sequestered.

  • Allow the phases to separate. Drain the aqueous layer and the solid AgCl.

  • Repeat the wash until no new white precipitate forms upon the addition of fresh NaCl solution (confirming complete Ag⁺ removal).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

SilverRemoval S1 Pooled Dodecene Fractions (Contains Ag+ Leaching) S2 Wash with 10% aq. NaCl or NH4Cl S1->S2 S3 AgCl Precipitation (White Solid) S2->S3 S4 Phase Separation (Retain Organic Layer) S3->S4 S5 Dry over MgSO4 & Filter S4->S5 S6 Pure, Ag-Free 3-dodecene S5->S6

Post-column aqueous wash protocol to remove leached silver ions.

Q6: How can I analytically verify that my separation was successful?

Methodology: Use Capillary Gas Chromatography (GC). A standard DB-1701 or DB-1 coated fused silica capillary column provides excellent analytical resolution of geometric isomers[2]. Set your column temperature to approximately 125°C with a flow rate of 1 mL/min. Under these conditions, the (Z)-isomer will typically elute slightly faster than the (E)-isomer on the analytical GC (note: this elution order is specific to the GC column phase and is independent of the preparative argentation chromatography elution order).

References
  • Liquid Chromatography Problem Solving and Troubleshooting Oxford Academic (OUP) URL: [Link]

  • Functionalized chromatographic materials and methods of making and using therefor (US10549255B2)
  • Chromatography with Silver Nitrate: Part 2 UQ eSpace - The University of Queensland URL:[Link]

  • Organic Syntheses Procedure: Preparation of (E)-2,3-dimethyl-3-dodecene Organic Syntheses (OrgSyn) URL: [Link]

Sources

Optimization

Technical Support Center: Optimizing GC-MS for Trace (Z)-3-Dodecene Detection

Welcome to the technical support center for the analysis of (Z)-3-dodecene. As Senior Application Scientists, we have compiled this guide based on established analytical principles and extensive field experience.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the analysis of (Z)-3-dodecene. As Senior Application Scientists, we have compiled this guide based on established analytical principles and extensive field experience. This resource is designed to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common challenges encountered when detecting this semiochemical at trace levels.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when analyzing (Z)-3-dodecene at trace levels?

(Z)-3-dodecene is a semi-volatile and non-polar alkene. The main challenges in its trace analysis include:

  • Low Concentration: Achieving sufficient sensitivity to detect and quantify minute amounts of the analyte.

  • Volatility and Adsorption: Preventing the loss of the analyte due to its volatility during sample preparation and avoiding its adsorption onto active sites within the GC system.

  • Isomeric Co-elution: Separating (Z)-3-dodecene from its geometric isomer (E)-3-dodecene and other positional isomers, which often have very similar boiling points and mass spectra.[1][2]

  • Matrix Interference: Isolating the analyte from complex sample matrices that can obscure the signal or contaminate the instrument.[3]

Q2: Which sample preparation technique is recommended for (Z)-3-dodecene?

For a volatile compound like (Z)-3-dodecene, especially in complex matrices, the goal is to isolate and concentrate the analyte while leaving non-volatile interferences behind.[4]

  • Solid-Phase Microextraction (SPME): This is a highly recommended technique.[3][5] SPME is a solvent-free method that extracts and concentrates volatile and semi-volatile compounds from a liquid or the headspace above a sample.[6][7] A non-polar fiber, such as polydimethylsiloxane (PDMS), is ideal for trapping the non-polar dodecene.

  • Headspace Analysis: Both static and dynamic headspace techniques are excellent for isolating volatile compounds from non-volatile matrix components.[8][9] The sample is heated in a sealed vial, and the vapor phase is injected, preventing matrix contamination of the inlet and column.[4]

  • Liquid-Liquid Extraction (LLE): A traditional method using a non-polar solvent like hexane or dichloromethane can be effective but carries a higher risk of losing the volatile analyte during solvent evaporation steps.[8][9]

Q3: What type of GC column is best suited for separating dodecene isomers?

The principle of "like dissolves like" is the primary guide for column selection.[10]

  • Initial Choice: A non-polar or low-polarity column is the best starting point. A column with a 5% Phenyl / 95% Dimethylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms) is a versatile and robust choice for separating hydrocarbons based on their boiling points.[11][12]

  • For Enhanced Resolution: If co-elution with other isomers is a persistent issue, a mid-polarity or even a more polar specialty column (e.g., a wax or cyanopropyl phase) may be required to introduce different selectivity based on subtle differences in polarity and shape.[11] However, highly polar columns are generally better for polar compounds.[12]

Q4: I am not detecting any peak for (Z)-3-dodecene. What are the most likely causes?

This is a common and frustrating issue in trace analysis. A systematic approach is crucial for diagnosis. The problem could lie with the injection, the system's integrity, or the GC-MS parameters.

Below is a troubleshooting workflow to diagnose the absence of an analyte peak.

No_Peak_Troubleshooting start No (Z)-3-Dodecene Peak Detected check_injector Step 1: Verify Injection & Inlet start->check_injector is_splitless Is injection mode Splitless? check_injector->is_splitless is_splitless->start No (Use Splitless for Trace!) check_hold_time Check Splitless Hold Time. Is it long enough to transfer sample? (e.g., 30-60s) is_splitless->check_hold_time Yes check_liner Is the liner deactivated and appropriate for splitless injection (e.g., single taper w/ wool)? check_hold_time->check_liner check_temp Is inlet temperature adequate for vaporization (e.g., 250 °C) but not causing degradation? check_liner->check_temp check_system Step 2: Check System Integrity check_temp->check_system leak_check Perform a leak check. Check septum, ferrules, and fittings. check_system->leak_check gas_flow Verify carrier gas flow rate. Is it correct (e.g., 1.0-1.5 mL/min for 0.25mm ID column)? leak_check->gas_flow check_gc_ms Step 3: Review GC & MS Method gas_flow->check_gc_ms oven_program Is the final oven temperature high enough and held long enough to elute C12 compounds? check_gc_ms->oven_program ms_params Is the MS acquiring data? Check filament status, detector voltage, and mass range (m/z 40-250). oven_program->ms_params check_sample Step 4: Evaluate Sample Preparation ms_params->check_sample sample_conc Is the analyte concentration above the instrument's detection limit? check_sample->sample_conc sample_conc->start No (Concentrate Sample) run_standard Inject a higher concentration standard to confirm system functionality. sample_conc->run_standard Unsure

Figure 1. Troubleshooting decision tree for a missing analyte peak.

In-Depth Troubleshooting Guides

Problem: My peak signal is very low and inconsistent.

Causality: For trace analysis, a splitless injection is essential. A split injection vents the majority of your sample, making it unsuitable for low-concentration analytes.[13] However, a poorly optimized splitless injection can lead to low signal and poor reproducibility.[14][15] The entire sample must be vaporized and transferred efficiently from the inlet to the column as a tight band.

Solutions:

  • Injection Mode:

    • Action: Ensure your injection mode is set to Splitless .

    • Rationale: This mode closes the split vent during injection, directing nearly the entire sample volume onto the GC column, which is critical for maximizing sensitivity in trace analysis.[13][16]

  • Inlet Liner Selection:

    • Action: Use a deactivated, single-taper liner, preferably with a small plug of deactivated glass wool.[15][17]

    • Rationale: The taper helps to focus the vaporized sample toward the column entrance, preventing contact with the metal inlet base where degradation can occur.[15] The glass wool provides a large surface area for uniform sample vaporization and traps non-volatile residues, protecting the column.[17] Deactivation is critical to prevent adsorption of the analyte.

  • Splitless Hold Time:

    • Action: Optimize the splitless hold time. Start with a hold time of 30-60 seconds.

    • Rationale: The hold time is the duration the split vent remains closed. It must be long enough for the carrier gas to "sweep" the entire volume of the inlet liner and transfer the vaporized sample to the column.[15] If it's too short, the sample is lost out the split vent. If it's too long, it can lead to excessive solvent tailing that may obscure early-eluting peaks.[15]

  • Initial Oven Temperature:

    • Action: Set the initial oven temperature at or slightly below the boiling point of your injection solvent.[15][18]

    • Rationale: This technique, known as "solvent focusing," uses the solvent to condense the analytes into a narrow, focused band at the head of the column. A low initial temperature is crucial for good peak shape in splitless injections. If the initial temperature is too high, the analytes will move down the column before the temperature ramp begins, resulting in broad peaks.[17]

Problem: My (Z)-3-dodecene peak is tailing.

Causality: Peak tailing is typically caused by active sites in the sample path that interact with the analyte, slowing its passage through the system relative to the main band. It can also be caused by poor focusing at the head of the column.

Solutions:

  • Check for System Activity:

    • Action: Replace the inlet liner with a new, deactivated one. Trim the first 10-15 cm from the front of the GC column.

    • Rationale: The inlet liner and the front of the column see the highest concentration of the sample matrix and are most prone to contamination and the creation of active sites.[19] Trimming the column is a quick way to restore performance.

  • Lower Initial Oven Temperature:

    • Action: Decrease the initial oven temperature by 10-20 °C.

    • Rationale: A higher-than-optimal starting temperature can cause poor analyte focusing on the column, leading to band broadening and tailing.[20]

  • Ensure Proper Column Installation:

    • Action: Re-install the column, ensuring it is cut cleanly and inserted to the correct depth in both the injector and the MS transfer line.

    • Rationale: Improper installation can create unswept (dead) volumes or place the column in a cold spot, both of which can lead to peak tailing.[21]

Problem: I can't separate (Z)-3-dodecene from a nearby peak.

Causality: Dodecene has numerous structural and geometric isomers that are often present in commercial standards or produced in chemical reactions.[1][22] These isomers have very similar boiling points and mass spectra, making chromatographic separation challenging. Resolution is governed by column efficiency, selectivity, and retention.

Solutions:

  • Optimize the Temperature Program:

    • Action: Decrease the oven ramp rate. A good starting point is 5-10 °C/min.[23][24]

    • Rationale: A slower temperature ramp increases the time the analytes spend interacting with the stationary phase, which can significantly improve the resolution of closely eluting compounds.[23] This is the most effective first step for improving separation.

  • Select Ions for Mass Spectrometry:

    • Action: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode instead of Full Scan mode.

    • Rationale: While isomers often have similar spectra, there may be small differences in the abundance of certain fragment ions. By monitoring unique or highly abundant ions for (Z)-3-dodecene (e.g., m/z 41, 43, 55, 56, 69, 70, 83, 84, 97, 98, 168), you can improve selectivity and signal-to-noise, potentially resolving co-eluting peaks based on their mass fragments.[25]

  • Consider Derivatization (Advanced):

    • Action: For definitive double bond location, consider derivatization with dimethyl disulfide (DMDS).

    • Rationale: DMDS reacts across the double bond. When the resulting adduct is analyzed by MS, it fragments predictably at the carbons that were originally part of the double bond, allowing for unambiguous confirmation of the isomer's structure.[26][27] This is a powerful but more complex technique for structural elucidation rather than routine quantification.

Recommended GC-MS Parameters & Protocols

Table 1: Starting GC-MS Parameters for (Z)-3-Dodecene Analysis
ParameterRecommended SettingRationaleReferences
GC Inlet
Injection ModeSplitlessMaximizes sensitivity for trace analysis.[13][14]
Inlet Temperature250 °CEnsures complete vaporization without thermal degradation.[15][17]
Injection Volume1 µLPrevents backflash in the inlet liner.[14][14]
Liner TypeDeactivated, Single Taper w/ WoolPromotes efficient sample transfer and vaporization.[15][17]
Splitless Hold Time45 secondsAllows for complete transfer of analyte to the column.[15]
GC Column
Stationary Phase5% Phenyl / 95% DimethylpolysiloxaneGood general-purpose non-polar phase for hydrocarbon separation.[10][11]
Dimensions30 m x 0.25 mm ID x 0.25 µm filmStandard dimensions offering a good balance of efficiency and capacity.[10]
Carrier GasHeliumInert and provides good efficiency.[28]
Flow Rate1.2 mL/min (Constant Flow)Optimal flow for a 0.25 mm ID column.[28]
GC Oven Program
Initial Temperature50 °C (or 20°C below solvent b.p.)Enables solvent focusing for sharp peaks.[18]
Initial Hold Time2 minutesAllows for consistent sample introduction.[28]
Ramp Rate8 °C/minA moderate ramp provides a good balance of speed and resolution.[28]
Final Temperature280 °CEnsures elution of all C12 isomers.[22]
Final Hold Time5 minutesClears the column of any late-eluting compounds.[28]
MS Parameters
Transfer Line Temp.280 °CPrevents condensation of analytes between GC and MS.[28]
Ion Source Temp.230 °CStandard temperature for electron ionization sources.[22][28]
Ionization ModeElectron Ionization (EI)Standard, robust ionization for creating reproducible fragmentation.[28]
Ionization Energy70 eVUniversal standard for EI to generate comparable library spectra.[28]
Mass Range (Scan)m/z 40 - 250Covers the molecular ion (168) and key fragments of dodecene.[25]
SIM Ions56, 69, 83, 97, 168Key fragment ions for selective and sensitive detection.[25]
Experimental Protocol: GC-MS Method Setup
  • Sample Preparation: Prepare a 1-10 µg/mL solution of your (Z)-3-dodecene standard or sample extract in a volatile organic solvent like hexane.[8][29] Transfer to a 2 mL glass autosampler vial.

  • Instrument Setup:

    • Install a deactivated single-taper inlet liner.

    • Install a 30 m x 0.25 mm ID x 0.25 µm DB-5ms (or equivalent) column.

    • Condition the column according to the manufacturer's instructions.

  • Method Programming:

    • Enter the GC inlet, column, and oven parameters as detailed in Table 1 .

    • Enter the MS parameters as detailed in Table 1 . Set an appropriate solvent delay to prevent the filament from turning on during the solvent peak elution (typically 2-3 minutes for hexane).

  • System Check:

    • Inject a solvent blank to ensure the system is clean and free of interfering peaks.

    • Inject a mid-level concentration standard to verify retention time and peak shape before running trace-level samples.

Visualization of the Analytical Workflow

The following diagram outlines the logical flow from sample collection to final data analysis for trace (Z)-3-dodecene detection.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing sample 1. Raw Sample extraction 2. Extraction (SPME, Headspace, or LLE) sample->extraction injection 3. Splitless Injection extraction->injection separation 4. GC Separation (Optimized Temp Program) injection->separation detection 5. MS Detection (Scan or SIM mode) separation->detection processing 6. Data Processing (Integration & Calibration) detection->processing reporting 7. Reporting (Quantification & Confirmation) processing->reporting

Figure 2. General workflow for trace (Z)-3-dodecene analysis by GC-MS.

References

  • Optimizing Splitless GC Injections. (2018, August 13). LCGC International. [Link]

  • Sample preparation GC-MS. (2025, April 29). SCION Instruments. [Link]

  • How Sample Preparation Affects GC-MS Results: Purge-and-Trap, Headspace, Derivatization & More. (2025, December 19). ResolveMass Laboratories Inc. [Link]

  • GC-MS Sample Preparation. (n.d.). Organomation. [Link]

  • Comprehensive Strategy for Sample Preparation for the Analysis of Food Contaminants and Residues by GC–MS/MS: A Review of Recent Research Trends. (n.d.). PMC. [Link]

  • Temperature Programming for Better GC Results. (2025, August 12). Phenomenex. [Link]

  • Optimizing Splitless Injection. (2022, January 2). Restek Resource Hub. [Link]

  • Split vs. Splitless Injection in Gas Chromatography (GC). (2025, April 8). Phenomenex. [Link]

  • Sample Preparation Guidelines for GC-MS. (n.d.). University of Illinois Urbana-Champaign. [Link]

  • Optimizing Splitless Injections in Gas Chromatography, Part I: What It Is and What Happens When We Inject. (2024, September 13). LCGC International. [Link]

  • Carlson, D. A., et al. (1989). Dimethyl disulfide derivatives of long chain alkenes, alkadienes, and alkatrienes for gas chromatography/mass spectrometry. Analytical Chemistry, 61(14), 1564-1571. [Link]

  • Optimizing Splitless Injections. (2022, January 4). YouTube. [Link]

  • derivatization gas chromatography: Topics. (n.d.). Science.gov. [Link]

  • Van Pelt, C. K., & Vrkony, M. A. (2000). Determination of Alkenes in Hydrocarbon Matrices by Acetone Chemical Ionization Mass Spectrometry. Analytical Chemistry, 72(23), 5739-5745. [Link]

  • Insights into Dodecenes Produced from Olefin Oligomerization Based on Two-Dimensional Gas Chromatography–Photoionization–Time of Flight Mass Spectrometry and Multivariate Statistics. (2021, November 10). ACS Omega. [Link]

  • Comparison of Different Solid-Phase Microextraction Formats Dedicated to the Analysis of Volatile Compounds—A Comprehensive Study. (2024, October 30). PMC. [Link]

  • GC Temperature Programming—10 Things You Absolutely Need to Know. (2026, March 25). Crawford Scientific. [Link]

  • Elucidation of double‐bond positions of polyunsaturated alkenes through gas chromatography/mass spectrometry analysis of mono‐dimethyl disulfide derivatives. (2025, October 29). ResearchGate. [Link]

  • GC Method Development. (n.d.). Agilent. [Link]

  • Current advances in solid-phase microextraction technique as a green analytical sample preparation approach. (2025, April 3). Taylor & Francis Online. [Link]

  • Unraveling the Complex Olefin Isomer Mixture Using Two-Dimensional Gas Chromatography-Photoionization-Time of Flight Mass Spectrometry. (n.d.). ResearchGate. [Link]

  • What Is Temperature Programming in Gas Chromatography? (2023, February 3). ALWSCI. [Link]

  • GC Derivatization. (n.d.). Sial. [Link]

  • Fordham, P. J., et al. (1999). Analysis of alkenes by copper ion chemical ionization gas chromatography/mass spectrometry and gas chromatography/tandem mass spectrometry. Journal of Mass Spectrometry, 34(10), 1007-17. [Link]

  • 1-Dodecene. (n.d.). NIST WebBook. [Link]

  • GC Column Selection Guide. (n.d.). Supelco. [Link]

  • The Capillary GC Column: How to Choose the Correct Type and Dimension. (n.d.). Agilent. [Link]

  • Troubleshooting Guide. (n.d.). Restek. [Link]

  • Insights into Dodecenes Produced from Olefin Oligomerization Based on Two-Dimensional Gas Chromatography–Photoionization–Time of Flight Mass Spectrometry and Multivariate Statistics. (2021, November 10). ACS Omega. [Link]

  • GC/MS method for short chain alkene? (2011, August 23). Chromatography Forum. [Link]

  • Gas chromatographic-mass spectrometric characterization of all acyclic C-5-C-7 alkenes from fluid catalytic cracked gasoline using polydimethylsiloxane and squalane stationary phases. (2025, August 5). ResearchGate. [Link]

  • Solid‐Phase Microextraction and Its Application to Natural Products and Biological Samples. (n.d.). ResearchGate. [Link]

  • GC-MS Troubleshooting Guide. (n.d.). Scribd. [Link]

  • Gas Chromatography Mass Spectrometry Troubleshooting Guide. (n.d.). Shimadzu UK. [Link]

  • Choosing a Capillary GC Column. (n.d.). Merck Millipore. [Link]

  • Tips for Successful GC–MS Tuning and Optimization. (n.d.). LCGC International. [Link]

  • Optimizing Conditions for GC/MS Analyses. (2020, January 20). Agilent. [Link]

  • application of the solid phase microextraction (spme) and gas chromatography (gc, gc/ms). (n.d.). Polish Journal of Food and Nutrition Sciences. [Link]

  • Applications of Solid-Phase Microextraction and Related Techniques. (2025, February 11). MDPI. [Link]

  • Use of Gas Chromatography-Mass Spectrometry Techniques (GC-MS, GC-MS/MS and GC-QTOF) for the Characterization of Photooxidation and Autoxidation Products of Lipids of Autotrophic Organisms in Environmental Samples. (2022, March 1). PMC. [Link]

Sources

Troubleshooting

troubleshooting low yields in (Z)-3-dodecene Wittig olefination

Technical Support Center: Troubleshooting Low Yields in (Z)-3-Dodecene Wittig Olefination Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in the...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Low Yields in (Z)-3-Dodecene Wittig Olefination

Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in the stereoselective synthesis of aliphatic alkenes. The synthesis of (Z)-3-dodecene via the Wittig olefination of nonanal with propyltriphenylphosphonium bromide (or propanal with nonyltriphenylphosphonium bromide) is a classic example of a reaction driven by kinetic control. However, researchers often experience depressed yields and eroded Z-selectivity due to subtle deviations in reagent handling, base selection, and workup procedures.

This guide provides a comprehensive, causality-driven framework to troubleshoot and optimize your (Z)-3-dodecene synthesis.

Mechanistic Causality: Why Do Yields Drop?

To troubleshoot effectively, we must first understand the self-validating mechanics of the reaction. The formation of (Z)-3-dodecene relies on a non-stabilized ylide .

  • The Kinetic Pathway: Non-stabilized ylides react with aldehydes through an early, irreversible, puckered transition state. This geometry minimizes 1,2- and 1,3-steric interactions, kinetically favoring the cis-oxaphosphetane intermediate, which subsequently undergoes syn-elimination to yield the Z-alkene[1].

  • The Lithium Problem (Stereochemical Drift): The use of n-butyllithium (n-BuLi) is a common pitfall. Lithium salts coordinate strongly to the oxaphosphetane intermediate. This coordination can induce reversibility in the normally irreversible addition step, leading to thermodynamic equilibration toward the trans-oxaphosphetane and the E-alkene[2][3]. Furthermore, stable lithium-oxaphosphetane adducts can resist elimination entirely, trapping your product and drastically lowering the isolated yield.

  • Aldehyde Enolization: Nonanal possesses acidic alpha-protons. If the ylide solution is too warm during addition, or if excess unreacted base is present, base-catalyzed aldol condensation will outcompete nucleophilic addition, consuming your starting material.

Diagnostic Workflow

WittigTroubleshooting Start Low Yield or Poor Z-Selectivity in (Z)-3-Dodecene Synthesis CheckYlide 1. Ylide Formation Did the solution turn deep orange/red? Start->CheckYlide FixYlide Action: Azeotropically dry phosphonium salt. Ensure strictly anhydrous THF. CheckYlide->FixYlide No color change CheckAldehyde 2. Aldehyde Addition Is enolization/aldol competing? CheckYlide->CheckAldehyde Vibrant color FixAldehyde Action: Distill nonanal prior to use. Add aldehyde slowly at -78 °C. CheckAldehyde->FixAldehyde Impure starting material CheckWorkup 3. Workup & Isolation Is product trapped in TPPO? CheckAldehyde->CheckWorkup Clean addition FixWorkup Action: Precipitate TPPO with cold hexane or use ZnCl2 complexation. CheckWorkup->FixWorkup Poor mass recovery

Diagnostic workflow for troubleshooting low yields in (Z)-3-dodecene synthesis.

Quantitative Parameter Optimization

The table below summarizes the causality behind different reaction parameters and their impact on the yield and Z:E ratio of 3-dodecene.

Base / Solvent SystemTemp ProfileAdditivesExpected YieldZ:E RatioMechanistic Causality & Notes
n-BuLi / THF-78 °C to RTNone (Li⁺ present)50 - 65%85:15Li⁺ stabilizes the oxaphosphetane, causing stereochemical drift and retarding elimination[2].
NaHMDS / THF -78 °C to RT None (Salt-free) 85 - 92% 98:2 Optimal. Strict kinetic control. Na⁺ does not interfere with the irreversible cis-oxaphosphetane formation.
KHMDS / Toluene-78 °C to RTNone75 - 80%95:5Good selectivity, but phosphonium salts have lower solubility in toluene, slowing ylide generation.
KOtBu / THF0 °C to RTNone< 45%70:30High temperatures and oxygen-based nucleophiles promote aldehyde enolization and aldol side-reactions.

Optimized Self-Validating Protocol

To achieve >85% yield and >95% Z-selectivity, follow this standardized, salt-free methodology using NaHMDS.

Step 1: Azeotropic Drying and Ylide Generation

  • Charge a flame-dried Schlenk flask with propyltriphenylphosphonium bromide (1.1 equiv) and a magnetic stir bar.

  • Add anhydrous toluene (10 mL/g of salt) and concentrate under reduced pressure to azeotropically remove trace water. Repeat twice. (Causality: Phosphonium salts are highly hygroscopic; trace water will immediately quench the ylide).

  • Suspend the dried salt in anhydrous THF (0.2 M) under an argon atmosphere and cool to 0 °C.

  • Dropwise add NaHMDS (1.0 M in THF, 1.05 equiv).

  • Self-Validation Check: The suspension will dissolve and turn a vibrant, deep orange/red, confirming the successful deprotonation and formation of the non-stabilized ylide. Stir for 30 minutes at 0 °C.

Step 2: Kinetic Olefination

  • Cool the ylide solution to -78 °C using a dry ice/acetone bath.

  • Dissolve freshly distilled nonanal (1.0 equiv) in a small volume of anhydrous THF and add it dropwise over 15 minutes down the side of the flask.

  • Self-Validation Check: The deep red color should rapidly fade to a pale yellow or cloudy white as the ylide is consumed to form the oxaphosphetane.

  • Maintain at -78 °C for 1 hour, then remove the cooling bath and allow the reaction to warm to room temperature over 2 hours to drive the syn-elimination.

Step 3: Chromatography-Free TPPO Removal Triphenylphosphine oxide (TPPO) is a notorious byproduct that traps non-polar alkenes during silica gel chromatography[4].

  • Quench the reaction with saturated aqueous NH₄Cl and extract with pentane or hexanes (avoid ethyl acetate).

  • Concentrate the organic layer under reduced pressure to a crude, viscous semi-solid.

  • Precipitation: Suspend the crude residue in a minimal amount of cold diethyl ether, then rapidly add cold hexanes (1:4 ratio). TPPO will crash out as a voluminous white precipitate[5].

  • Filter the suspension through a short pad of Celite or a silica plug, washing with cold hexanes.

  • Carefully concentrate the filtrate. (Caution: (Z)-3-dodecene is volatile. Do not leave on a high-vacuum manifold <1 mbar for extended periods).

Frequently Asked Questions (FAQs)

Q: My ylide solution remains a milky white suspension after adding the base. What went wrong? A: This indicates a failure to deprotonate the phosphonium salt. The most common culprits are degraded base (NaHMDS hydrolyzes easily if exposed to air) or excessive moisture in your phosphonium salt. Always azeotropically dry your salt and titrate your base prior to use.

Q: I have a high mass recovery of crude material, but my isolated yield of (Z)-3-dodecene after column chromatography is <40%. Where is my product? A: (Z)-3-dodecene is highly non-polar and can become physically encapsulated within the massive TPPO matrix on the column. Alternatively, if you used high vacuum to dry your final product, you likely evaporated it. The boiling point of 3-dodecene is ~213 °C at atmospheric pressure, meaning it will readily sublimate or evaporate under high vacuum (<1 mbar) at room temperature.

Q: Can I use zinc chloride (ZnCl₂) to remove the TPPO instead of the hexane precipitation? A: Yes. TPPO acts as a Lewis base and forms a highly insoluble ZnCl₂(TPPO)₂ adduct when treated with a 1.8 M solution of ZnCl₂ in ethanol or ether[4]. This is an excellent alternative if the hexane trituration fails to remove all the phosphine oxide, though it requires a subsequent aqueous wash to remove excess zinc salts.

Q: My NMR shows a 70:30 mixture of Z and E isomers. How do I restore stereocontrol? A: A 70:30 ratio strongly implies thermodynamic equilibration. Ensure you are using a strictly salt-free base (NaHMDS or KHMDS, not n-BuLi)[2]. Additionally, ensure your aldehyde addition is performed strictly at -78 °C. Warming the reaction too early before the cis-oxaphosphetane has fully formed will erode your kinetic selectivity.

References

  • Reactivity and Selectivity in the Wittig Reaction: A Computational Study ACS Publications URL:[Link]

  • The modern interpretation of the Wittig reaction mechanism CORA (Cork Open Research Archive) URL:[Link]

  • Removing Triphenylphosphine Oxide University of Rochester - Notes on Lousy Reactions URL:[Link]

Sources

Optimization

Technical Support Center: Stereoretentive Cross-Coupling of (Z)-3-Dodecene

Welcome to the dedicated technical support center for researchers engaged in the cross-coupling of (Z)-3-dodecene and related Z-alkenes. This guide is designed to provide in-depth, field-proven insights to help you navig...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support center for researchers engaged in the cross-coupling of (Z)-3-dodecene and related Z-alkenes. This guide is designed to provide in-depth, field-proven insights to help you navigate the complexities of maintaining stereochemical integrity in your reactions. We will move beyond simple procedural lists to explore the causality behind common side reactions and provide robust, self-validating protocols to minimize them.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions that form the basis for troubleshooting more complex issues.

Q1: What is the primary side reaction of concern when coupling (Z)-alkenes like (Z)-3-dodecene?

A: The most prevalent and challenging side reaction is the isomerization of the Z-alkene to its more thermodynamically stable E-isomer. While other side reactions like homocoupling or β-hydride elimination can occur, the loss of stereochemical purity is often the primary obstacle to achieving high-quality results.[1][2]

Q2: Why does Z-to-E isomerization occur so readily in palladium-catalyzed cross-couplings?

A: Isomerization is not always a simple thermal process. Mechanistic studies suggest it can occur at multiple points within the catalytic cycle. One proposed pathway involves the formation of a zwitterionic palladium carbene intermediate from the vinylpalladium complex.[1][3][4] Rotation around the C-C single bond in this intermediate, before reductive elimination, can lead to the formation of the E-isomer. Furthermore, some studies present evidence for a separate, competing catalytic cycle that is solely responsible for isomerization, which can be influenced by the choice of ligand.[2][4]

Q3: Which factors have the most significant impact on preserving the Z-geometry?

A: The choice of ligand on the palladium catalyst is arguably the most critical factor.[1][5][6] Following the ligand, the base , solvent , and reaction temperature play crucial, often interdependent, roles in controlling selectivity.[1][7]

Q4: Are certain cross-coupling reactions inherently better for stereoretention?

A: Suzuki-Miyaura couplings have been extensively studied for this purpose and offer a robust platform for stereoretentive synthesis, provided the conditions are carefully optimized.[1][5] The principles discussed here, particularly regarding ligand and catalyst choice, are often transferable to other palladium-catalyzed processes like Negishi and Stille couplings.[5]

Part 2: Troubleshooting Guide: From Poor Selectivity to Low Yield

This guide is structured in a problem-cause-solution format to directly address issues encountered during experimentation.

Problem 1: Poor Z:E Selectivity (High Percentage of E-3-dodecene product)

This is the most common failure mode. If your post-reaction analysis (GC, ¹H NMR) shows significant E-isomer formation, consult the following decision tree.

G start Problem: Poor Z:E Selectivity ligand Is your ligand optimized for stereoretention (e.g., P(o-Tol)₃)? start->ligand temp Is the reaction temperature as low as possible (e.g., RT)? ligand->temp Yes solution_ligand Solution: Switch to a bulky, electron-donating monodentate phosphine ligand. See Table 1. ligand->solution_ligand No base Are you using a suitable base/solvent system (e.g., NaO-t-Bu/EtOH)? temp->base Yes solution_temp Solution: Reduce temperature. Monitor reaction progress closely to minimize time. temp->solution_temp No solution_base Solution: Screen alternative bases and solvents. Consider K₃PO₄ in THF or Dioxane. base->solution_base No review Review Protocol: Consult detailed stereoretentive protocols. Re-evaluate all reagents. base->review Yes

Caption: Troubleshooting decision tree for poor Z:E selectivity.

In-Depth Analysis & Solutions:

  • Probable Cause A: Suboptimal Ligand Choice.

    • Expertise & Experience: The electronic and steric properties of the phosphine ligand directly influence the relative rates of reductive elimination (which furnishes the desired product) and isomerization pathways. Ligands that are too small or electron-poor can fail to promote rapid reductive elimination, giving the intermediate more time to isomerize. In contrast, bulky, electron-rich monodentate phosphines can accelerate reductive elimination, effectively "out-competing" the isomerization process.

    • Trustworthy Solution: For Suzuki-Miyaura couplings of Z-alkenyl halides, Pd(P(o-Tol)₃)₂ has been demonstrated to be an excellent choice, consistently affording high yields with complete retention of Z-olefin geometry under mild conditions.[1][5] Avoid using ligands like Pd(P(t-Bu)₃)₂ or bidentate phosphines like dppf unless they have been specifically validated for your substrate class, as they can lead to highly variable levels of isomerization.[3][5]

  • Probable Cause B: Excessive Thermal Energy.

    • Expertise & Experience: Isomerization to the E-alkene is a thermodynamically favorable process. Supplying excess thermal energy (high temperatures) or allowing the reaction to run for extended periods after completion can provide the activation energy needed to overcome the kinetic barrier to isomerization, even with an optimized catalyst system.

    • Trustworthy Solution: Whenever possible, reactions should be run at room temperature.[5] If heating is required to achieve reasonable conversion, it should be carefully controlled and monitored. Set up small-scale kinetic studies to determine the minimum time required for full consumption of the limiting reagent, then use this time for larger-scale reactions to avoid prolonged heating.

Data Presentation: Ligand Effects on Stereoselectivity

The following table summarizes the impact of different ligands on a model Suzuki-Miyaura coupling, demonstrating the critical nature of this choice.

Catalyst / Ligand SystemTypical Z:E RatioTypical YieldKey CharacteristicsReference
Pd(P(o-Tol)₃)₂ >98:2High (>90%)Bulky, monodentate; promotes stereoretention.[1][5]
Pd(P(t-Bu)₃)₂Variable (e.g., 80:20)VariableVery bulky; can lead to isomerization.[5]
PdCl₂(Amphos)₂Variable (e.g., 75:25)VariableBuchwald-type ligand; variable results.[5]
Pd(dppf)Cl₂Can favor inversionModerateBidentate; may promote isomerization via different mechanisms.[3]
Problem 2: Low Yield and/or Catalyst Decomposition (Palladium Black)

Low yields despite consumption of starting materials, or the visible precipitation of palladium black, points to catalyst deactivation.

  • Probable Cause: Catalyst Deactivation.

    • Expertise & Experience: The active Pd(0) species in the catalytic cycle is highly sensitive to oxygen.[8] Insufficiently degassed solvents or a poor inert atmosphere will lead to oxidation and precipitation. Additionally, high temperatures or an inappropriate ligand can cause the catalyst to decompose.

    • Trustworthy Solution:

      • Rigorous Inert Atmosphere: Ensure all glassware is oven- or flame-dried. Degas all solvents and reagents thoroughly using at least three freeze-pump-thaw cycles or by sparging with argon for 30-60 minutes. Maintain a positive pressure of high-purity argon or nitrogen throughout the reaction.

      • Use a Stable Pre-catalyst: Instead of using Pd(OAc)₂ or Pd₂(dba)₃, which require in-situ reduction, consider using air-stable Pd(0) pre-catalysts or palladacycle pre-catalysts which are designed for easier handling and more reliable generation of the active species.[9]

      • Stabilizing Ligands: The same bulky, electron-rich ligands that promote stereoretention also serve to stabilize the palladium center, preventing aggregation and precipitation.[10]

Problem 3: Difficulty in Product Purification
  • Probable Cause: Co-elution of Isomers and Byproducts.

    • Expertise & Experience: Z- and E-isomers often have very similar polarities, making them difficult to separate by standard silica gel chromatography. Likewise, homocoupled byproducts may have similar retention factors.

    • Trustworthy Solution:

      • Optimized Flash Chromatography: Use a high-purity, high-surface-area silica gel. Employ a non-polar solvent system (e.g., hexanes or heptane with a very small percentage of ethyl acetate or ether) and a long column to maximize resolution.

      • Preparative HPLC: For high-value materials requiring exceptional purity, normal-phase preparative HPLC can provide the necessary resolution.[11][12]

      • Workup Procedure: Before chromatography, pass the crude reaction mixture through a short plug of silica gel or Celite® to remove precipitated palladium and polar baseline impurities. This simplifies the subsequent purification step.

Part 3: Experimental Protocols

This section provides a validated, step-by-step protocol for a stereoretentive Suzuki-Miyaura coupling.

Protocol: Stereoretentive Suzuki-Miyaura Coupling of (Z)-1-Bromo-3-dodecene

G cluster_prep Preparation (In Glovebox/under Ar) cluster_reaction Reaction cluster_workup Workup & Purification p1 1. Add Pd(P(o-Tol)₃)₂ (2 mol%) to oven-dried reaction flask. p2 2. Add arylboronic acid (1.2 equiv) and NaO-t-Bu (1.5 equiv). p1->p2 p3 3. Add degassed anhydrous EtOH via syringe. p2->p3 p4 4. Add (Z)-1-bromo-3-dodecene (1.0 equiv) via syringe. p3->p4 p5 5. Stir vigorously at room temperature. Monitor by TLC/GC-MS. p4->p5 p6 6. Quench with sat. aq. NH₄Cl. Extract with Et₂O. p5->p6 p7 7. Dry organic layer (Na₂SO₄), filter, and concentrate. p6->p7 p8 8. Purify by flash chromatography (Hexanes). p7->p8

Caption: Experimental workflow for stereoretentive Suzuki coupling.

Methodology:

  • Reagent Preparation:

    • Ensure the (Z)-alkenyl halide is of high purity and free of its E-isomer.

    • Thoroughly degas the solvent (e.g., anhydrous ethanol) by sparging with argon for at least 30 minutes or via three freeze-pump-thaw cycles.

  • Reaction Setup (under inert atmosphere):

    • To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the palladium catalyst, Pd(P(o-Tol)₃)₂ (0.02 equiv).

    • Add the arylboronic acid (1.2 equiv) and sodium tert-butoxide (NaO-t-Bu, 1.5 equiv).[1]

    • Seal the flask with a septum, and purge with argon.

    • Add the degassed anhydrous ethanol via syringe to achieve a concentration of ~0.2 M with respect to the limiting reagent.

    • Add the (Z)-alkenyl halide (1.0 equiv) via syringe.

  • Reaction Execution:

    • Stir the reaction mixture vigorously at room temperature.

    • Monitor the reaction progress by TLC or GC-MS every 1-2 hours. The reaction is typically complete within 4-12 hours. Avoid unnecessarily long reaction times.

  • Workup and Purification:

    • Upon completion, cool the reaction to 0 °C and carefully quench with saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and extract three times with diethyl ether or ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel, eluting with a non-polar solvent system (e.g., 100% hexanes) to separate the non-polar product from any remaining polar impurities.

  • Analysis:

    • Obtain a ¹H NMR spectrum to confirm the structure. The coupling constants for the vinyl protons are diagnostic for the olefin geometry (J_cis is typically ~10-12 Hz).

    • Obtain a GC-MS analysis to determine the final Z:E ratio and assess overall purity.

By adhering to these principles and protocols, researchers can significantly improve the outcomes of their (Z)-3-dodecene cross-coupling reactions, ensuring high yields while preserving the critical stereochemical integrity of their target molecules.

References

  • Lu, G.-P., Voigtritter, K. R., Cai, C., & Lipshutz, B. H. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings. The Journal of Organic Chemistry, 77(8), 3700–3703. [Link]

  • Lu, G.-P., Voigtritter, K. R., Cai, C., & Lipshutz, B. H. (2012). ChemInform Abstract: Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. ResearchGate. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate. [Link]

  • Lu, G.-P., Voigtritter, K. R., Cai, C., & Lipshutz, B. H. (2012). Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings. ACS Publications. [Link]

  • Beletskaya, I. P., et al. (2021). Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates. Beilstein Journal of Organic Chemistry. [Link]

  • Trost, B. M., & Dong, G. (2008). Synthesis of Isomerically Pure (Z)-Alkenes from Terminal Alkynes and Terminal Alkenes: Silver-Catalyzed Hydroalkylation of Alkynes. PMC. [Link]

  • Weix, D. J., et al. (2024). Cross-Electrophile Coupling: Principles, Methods, and Applications in Synthesis. ACS Publications. [Link]

  • Chehal, N. K., Budzelaar, P. H. M., & Hultin, P. G. (2018). E–Z isomerization in Suzuki cross-couplings of haloenones: ligand effects and evidence for a separate catalytic cycle. Organic & Biomolecular Chemistry. [Link]

  • Lu, G. P., Voigtritter, K. R., Cai, C., & Lipshutz, B. H. (2012). Ligand effects on the stereochemical outcome of Suzuki-Miyaura couplings. PubMed. [Link]

  • Hultin, P. G., et al. (2018). E–Z isomerization in Suzuki cross-couplings of haloenones: ligand effects and evidence for a separate catalytic cycle. RSC Publishing. [Link]

  • Rossi, E., et al. (2025). Metal-Free Cross-Coupling Reactions: Green Pathways for C–C Bond Formation. MDPI. [Link]

  • Singh, K., Staig, S. J., & Weaver, J. D. (2014). Synthesis of (Z)-Alkenes by Catalytic Photoisomerization. ResearchGate. [Link]

  • Apeiron Synthesis. (2025). Cross-Metathesis Powered by Apeiron Synthesis Catalyst. Apeiron Synthesis. [Link]

  • Rossi, E., et al. (2024). A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. PMC. [Link]

  • Organic Chemistry Portal. Synthesis of alkenes by isomerizations. Organic Chemistry Portal. [Link]

  • Wikipedia. Olefin metathesis. Wikipedia. [Link]

  • University of Illinois. (2008). Olefin Cross Metathesis. Illinois Chemistry. [Link]

  • O'Reilly, R. K., et al. (2017). Olefin cross metathesis and ring-closing metathesis in polymer chemistry. RSC Publishing. [Link]

  • Chemistry LibreTexts. (2023). Heck Reaction. Chemistry LibreTexts. [Link]

  • Chemistry LibreTexts. (2023). Olefin Metathesis. Chemistry LibreTexts. [Link]

  • Rossi, E., et al. (2025). A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates. ResearchGate. [Link]

  • Albert, M., et al. (2003). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. LCGC Europe. [Link]

  • Al-Masum, M., et al. (2024). Advances in Cross-Coupling Reactions Catalyzed by Aromatic Pincer Complexes Based on Earth-Abundant 3d Metals (Mn, Fe, Co, Ni, Cu). MDPI. [Link]

  • Newman, S. G., & O'Hara, F. (2016). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PMC. [Link]

  • van der Hulst, M., et al. (2021). The sustainability impact of Nobel Prize Chemistry: life cycle assessment of C–C cross-coupling reactions. RSC Publishing. [Link]

  • Smith, A. B., et al. (2015). A General Approach to Stereospecific Cross-Coupling Reactions of Nitrogen-Containing Stereocenters. PMC. [Link]

  • MacMillan, D. W. C., et al. (2016). Direct C(sp3)–H Cross Coupling Enabled by Catalytic Generation of Chlorine Radicals. PMC. [Link]

  • Poier, D., et al. (2023). Aiming for More Sustainable Cross-Coupling Chemistry by Employing Single-Atom Catalysis on Scale. ETH Zurich Research Collection. [Link]

  • Wikipedia. Cross-coupling reaction. Wikipedia. [Link]

  • de Vries, J. G. (2001). Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis. University of Windsor. [Link]

  • Liu, X., et al. (2024). Three‐Component Radical Cross‐Coupling: Asymmetric Vicinal Sulfonyl‐Esterification of Alkenes Involving Sulfur Dioxide. PMC. [Link]

  • Longdom Publishing. (2024). Modern Approaches to Isolation and Purification in Natural Products Chemistry. Longdom Publishing. [Link]

  • EMU Departments of Physics and Chemistry. (2023). Purification of Organic Compounds: from Crude Product to Purity. EMU. [Link]

  • Pharmaceutical Technology. (2017). Separation and purification applications for mutagenic impurities. Pharmaceutical Technology. [Link]

  • Chen, Z., et al. (2023). One-step propylene purification from a quaternary mixture by a single physisorbent. PMC. [Link]

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Troubleshooting

ideal storage conditions to prevent (Z)-3-dodecene auto-oxidation

Technical Support Center: (Z)-3-Dodecene Auto-Oxidation Prevention & Troubleshooting Welcome to the Technical Support Center for unsaturated hydrocarbon management. As an application scientist, I frequently encounter res...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: (Z)-3-Dodecene Auto-Oxidation Prevention & Troubleshooting

Welcome to the Technical Support Center for unsaturated hydrocarbon management. As an application scientist, I frequently encounter researchers struggling with the degradation of unfunctionalized alkenes. (Z)-3-dodecene is highly susceptible to auto-oxidation due to the presence of reactive allylic hydrogens at the C2 and C5 positions. This guide provides field-proven, self-validating protocols to ensure the scientific integrity of your stock.

The Causality of Auto-Oxidation

Understanding why (Z)-3-dodecene degrades is the first step to preventing it. The auto-oxidation of alkenes is a 1[1].

  • Initiation: Trace metals, UV light, or heat catalyze the abstraction of an allylic hydrogen, leaving a resonance-stabilized allylic radical[2].

  • Propagation: This radical reacts at diffusion-controlled rates with dissolved triplet oxygen ( O2​ ) to form a peroxyl radical ( ROO∙ ). The peroxyl radical then abstracts a hydrogen from a fresh (Z)-3-dodecene molecule, forming an allylic hydroperoxide ( ROOH ) and propagating the chain[3].

  • Causality Insight: The (Z)-geometry (cis) introduces mild steric strain compared to the (E)-isomer. This strain can marginally lower the activation energy for allylic hydrogen abstraction, accelerating the initiation phase and making stringent storage even more critical.

AutoOxidation Init Initiation (Light/Heat/Metals) Alkene (Z)-3-Dodecene (Intact Alkene) Init->Alkene H-abstraction AllylRad Allylic Radical (Resonance Stabilized) Alkene->AllylRad -H• PeroxylRad Peroxyl Radical (ROO•) AllylRad->PeroxylRad + O2 O2 Triplet Oxygen (O2) O2->PeroxylRad Hydroperoxide Allylic Hydroperoxide + New Allyl Radical PeroxylRad->Hydroperoxide + (Z)-3-Dodecene (Propagation) Hydroperoxide->AllylRad Chain Reaction

Fig 1. Free-radical auto-oxidation pathway of (Z)-3-dodecene forming allylic hydroperoxides.

Troubleshooting FAQs

Q: Why is my (Z)-3-dodecene forming peroxides even when the bottle is capped tightly? A: The ambient air in the bottle's headspace contains ~21% oxygen. Because auto-oxidation is an 3, even a small amount of dissolved oxygen is sufficient to initiate the cycle[3]. Furthermore, standard screw caps often allow micro-permeation of oxygen over time.

Q: I noticed a slight increase in viscosity and a faint yellow tint. Is the reagent still viable? A: No. Increased viscosity and discoloration are late-stage indicators of oxidative degradation and potential polymerization[4]. The hydroperoxides have likely decomposed into secondary oxidation products (aldehydes, ketones, or cross-linked oligomers). Discard the reagent or perform rigorous purification.

Q: Should I add BHT (Butylated hydroxytoluene) to my stock? A: Adding 100-250 ppm of BHT is highly effective because it acts as a radical scavenger, terminating the propagation phase[5]. However, if your downstream application (e.g., sensitive transition-metal catalysis or biological assays) is incompatible with phenolic antioxidants, you must rely entirely on environmental controls (Argon, -20°C, dark).

Self-Validating Experimental Protocols

Scientific Integrity Note: A protocol is only as good as its validation. The following workflows incorporate mandatory verification steps to ensure you are never working with compromised reagents.

Workflow Start Receive (Z)-3-Dodecene Test Test for Peroxides (Quantofix Strips) Start->Test Decision Peroxide Level? Test->Decision Purify Purification Protocol (Basic Alumina) Decision->Purify > 5 ppm Store Aliquot & Store (Ar, -20°C, Dark) Decision->Store < 5 ppm Purify->Test Re-test (Validation) Use Proceed with Experiment Store->Use When needed

Fig 2. Self-validating workflow for the reception, testing, and storage of (Z)-3-dodecene.

Protocol A: Peroxide Quantification Causality: Before storing or using the alkene, we must quantify existing peroxides to establish a baseline. We use colorimetric test strips based on the oxidation of iodide to iodine, which provides a rapid, semi-quantitative readout.

  • In a well-ventilated fume hood, dip a 4 into the (Z)-3-dodecene stock for 1 second[4].

  • Allow the strip to develop for 15 seconds.

  • Compare the color against the provided scale.

    • Validation: If the concentration is < 5 ppm, proceed to Protocol C. If > 5 ppm, proceed to Protocol B.

Protocol B: Alkene Purification (Peroxide Removal) Causality: We utilize column chromatography with activated basic alumina. Basic alumina is chosen over acidic alumina because acidic sites can catalyze the unintended isomerization of the (Z)-alkene to the thermodynamically more stable (E)-alkene, or trigger violent hydroperoxide decomposition.

  • Pack a glass column with 10 grams of activated basic alumina (Brockmann Grade I) per 100 mL of alkene.

  • Slowly percolate the (Z)-3-dodecene through the column under a slight positive pressure of Argon.

  • Collect the eluent in an oven-dried, Argon-flushed Schlenk flask.

  • Validation: Repeat Protocol A on the eluent. The reading must be 0 ppm.

Protocol C: Ideal Storage Preparation Causality: We address all three initiation/propagation vectors: Oxygen, Light, and Temperature. Argon is strictly preferred over Nitrogen because Argon is denser than air (~1.78 g/L vs 1.22 g/L). This density creates a protective "blanket" over the liquid phase, preventing oxygen ingress during brief openings.

  • Transfer the purified (Z)-3-dodecene into amber glass vials (blocks UV initiation). Avoid containers with loose-fitting lids or6, which can accumulate friction-sensitive peroxide crystals[6].

  • Submerge a stainless-steel sparging needle into the liquid and bubble ultra-high-purity Argon through the alkene for 10 minutes to displace dissolved oxygen.

  • Retract the needle to the headspace and flush for an additional 1 minute.

  • Seal immediately with a PTFE-lined septum cap.

  • Store in an explosion-proof freezer at -20°C to kinetically halt any residual radical formation.

Quantitative Data: Storage Condition Efficacy

The following table summarizes the expected peroxide formation rates based on various storage conditions, demonstrating the critical need for combined environmental controls.

Storage ConditionAtmosphereContainer TypeTemperatureInhibitor (BHT)Est. Peroxide Formation Rate
Sub-Optimal Ambient AirClear Glass20°C (RT)None> 50 ppm / month
Moderate Ambient AirAmber Glass4°CNone15 - 20 ppm / month
Good Nitrogen FlushAmber Glass-20°CNone2 - 5 ppm / month
Ideal (Uninhibited) Argon SpargeAmber Glass-20°CNone< 1 ppm / month
Ideal (Inhibited) Argon SpargeAmber Glass-20°C100 ppmNegligible

Note: Always evaluate uninhibited peroxide formers prior to use or distillation, and6[6].

References

  • Information on Peroxide-Forming Compounds - University of Kentucky.
  • Allylic and Benzylic Oxidation - Thieme.
  • Information on Peroxide-Forming Compounds: General Precautions - Deakin University.
  • Information on Peroxide-Forming Compounds - Stanford Environmental Health & Safety.
  • Management and Safety of Peroxide Forming Chemicals - Boston University.
  • Effects of Chemical Complexity on the Autoxidation Mechanisms of Endocyclic Alkene Ozonolysis Products - ACS Publications.

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: (Z)-3-Dodecene vs. 1-Dodecene in Ruthenium-Catalyzed Metathesis

As olefin metathesis transitions from discovery-scale synthesis to industrial application, understanding the nuanced reactivity of different substrate classes is paramount. For researchers and drug development profession...

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Author: BenchChem Technical Support Team. Date: April 2026

As olefin metathesis transitions from discovery-scale synthesis to industrial application, understanding the nuanced reactivity of different substrate classes is paramount. For researchers and drug development professionals optimizing ruthenium-catalyzed cross-metathesis (CM) or self-metathesis (SM), the position of the olefinic double bond fundamentally dictates the kinetic profile, thermodynamic requirements, and the ultimate lifespan of the catalyst.

This guide provides an objective, data-driven comparison between 1-dodecene (a terminal α-olefin) and (Z)-3-dodecene (an internal olefin), detailing the mechanistic causality behind their divergent behaviors and providing self-validating experimental protocols.

Mechanistic Causality: The Steric and Electronic Dichotomy

To predict and control metathesis outcomes, we must analyze the substrates through the lens of the empirical categorization model developed by[1].

The "Methylidene Paradox" of Terminal Olefins (1-Dodecene)

1-Dodecene is a classic Type I olefin [1]. Its terminal double bond is sterically unhindered, allowing for rapid coordination to the ruthenium center and a highly favorable initial[2+2] cycloaddition. However, this rapid initiation comes at a severe mechanistic cost. The metathesis of terminal olefins obligatorily generates a ruthenium-methylidene (Ru=CH₂) propagating species.

Mechanistic studies have demonstrated that these fast-initiating, sterically unencumbered ruthenium methylidenes are highly susceptible to decomposition via bimolecular coupling [2]. Two active Ru=CH₂ centers can readily dimerize, leading to irreversible catalyst death and the release of ethylene[2]. Consequently, while 1-dodecene initiates rapidly, it actively accelerates catalyst degradation.

Steric Shielding in Internal Olefins ((Z)-3-Dodecene)

Conversely, unhindered internal olefins like (Z)-3-dodecene behave as Type II olefins [1]. The internal double bond imposes a steric penalty during the initial coordination phase, resulting in a significantly slower initiation rate.

However, the resulting propagating species is a substituted ruthenium-alkylidene (e.g., Ru=CHEt or Ru=CHOctyl). The alkyl substituents provide critical steric shielding that physically prevents the bimolecular coupling pathway[2]. This steric protection drastically extends the active half-life of the catalyst, allowing for higher ultimate Turnover Numbers (TON) if the reaction is driven thermodynamically.

Thermodynamic Driving Forces

The self-metathesis of 1-dodecene produces 11-docosene and ethylene gas . The evolution of insoluble ethylene gas provides a massive entropic driving force, pushing the reaction forward via Le Chatelier's principle even at room temperature[3].

The self-metathesis of (Z)-3-dodecene produces 9-octadecene and 3-hexene . Because 3-hexene is a liquid at standard conditions (bp ~68 °C), the reaction lacks an inherent entropic driver. It will stall at a statistical thermodynamic equilibrium unless the 3-hexene is actively removed from the system via dynamic vacuum.

MechanisticPathway Cat Ru Precatalyst (e.g., Grubbs II) Term 1-Dodecene (Terminal / Type I) Cat->Term Fast Initiation Int (Z)-3-Dodecene (Internal / Type II) Cat->Int Slow Initiation RuCH2 Ru=CH2 (Methylidene) Term->RuCH2 [2+2] Cycloaddition RuCHR Ru=CHR (Alkylidene) Int->RuCHR [2+2] Cycloaddition Decomp Bimolecular Decomposition RuCH2->Decomp High Susceptibility Prop Sustained Propagation RuCHR->Prop Steric Protection

Diagram 1: Mechanistic divergence of terminal vs. internal olefins in Ru-catalyzed metathesis.

Quantitative Reactivity Profile

The following table summarizes the comparative performance metrics of both substrates when subjected to standard 2nd-generation Ruthenium catalysts (e.g., Grubbs II or Hoveyda-Grubbs II).

Parameter1-Dodecene(Z)-3-Dodecene
Olefin Classification Type I (Rapid Homodimerization)Type II (Slow Homodimerization)
Initiation Rate ( kinit​ ) Very FastSlow to Moderate
Primary Propagating Species Ru=CH₂ (Methylidene)Ru=CHR (Alkylidene)
Catalyst Half-Life Short (Prone to bimolecular coupling)Long (Sterically protected)
Thermodynamic Byproduct Ethylene (Gas, naturally vents)3-Hexene (Liquid, requires vacuum)
Susceptibility to Isomerization High (Readily isomerizes to 2-dodecene)Low to Moderate
Optimal Reaction Temperature 25 °C – 40 °C50 °C – 60 °C (to assist byproduct distillation)

Self-Validating Experimental Workflows

To objectively compare the reactivity of these two substrates, the experimental design must account for their distinct thermodynamic requirements. The following protocols utilize a self-validating system : the inclusion of an inert internal standard (Tetradecane) ensures that absolute mass balance can be calculated. If the mass balance drops below 95%, the researcher is immediately alerted to off-cycle side reactions, such as ruthenium-hydride mediated isomerization[3].

Furthermore, the protocols employ an Ethyl Vinyl Ether (EVE) quench . EVE reacts instantaneously with active Ru-alkylidenes to form a thermodynamically stable, metathesis-inactive Fischer carbene (Ru=CHOEt). This guarantees that the GC-FID analysis perfectly represents the reaction state at the exact moment of sampling.

Protocol A: Self-Metathesis of 1-Dodecene (Argon Sweep)
  • Preparation: In a glovebox, add 1-dodecene (5.0 mmol) and tetradecane (0.5 mmol, internal standard) to a 20 mL Schlenk flask. Ensure substrates are percolated through activated basic alumina to remove peroxides that prematurely kill Ru catalysts.

  • Setup: Transfer to a Schlenk line. Equip the flask with a reflux condenser vented to an oil bubbler. Maintain a gentle, continuous argon sweep to actively carry evolved ethylene gas out of the solution.

  • Initiation: Inject Grubbs II catalyst (50 ppm, 0.005 mol% in 100 μL anhydrous DCM) at 30 °C.

  • Quench: After 60 minutes, extract a 50 μL aliquot and immediately inject it into a vial containing 0.5 mL of a 5% Ethyl Vinyl Ether solution in DCM.

  • Analysis: Analyze via GC-FID. Quantify the depletion of 1-dodecene and the formation of 11-docosene relative to the tetradecane standard.

Protocol B: Self-Metathesis of (Z)-3-Dodecene (Dynamic Vacuum)
  • Preparation: Prepare (Z)-3-dodecene (5.0 mmol) and tetradecane (0.5 mmol) identically to Protocol A.

  • Setup: Equip the Schlenk flask with a short-path distillation head connected to a cold trap.

  • Initiation: Inject Grubbs II catalyst (500 ppm, 0.05 mol% in 100 μL anhydrous DCM). Note: Higher loading is typically required due to slower initiation.

  • Thermodynamic Driving: Heat the reaction to 55 °C and apply a dynamic vacuum (approx. 10–20 torr). This specific pressure/temperature matrix selectively boils off the 3-hexene byproduct without evaporating the 3-dodecene starting material.

  • Quench & Analysis: After 4 hours, break the vacuum with argon, extract a 50 μL aliquot, quench with EVE, and analyze via GC-FID for the formation of 9-octadecene.

ExperimentalWorkflow Start Substrate Preparation (Dry & Degas over Alumina) Split1 1-Dodecene Setup (Argon Sweep / Vent) Start->Split1 Split2 (Z)-3-Dodecene Setup (Dynamic Vacuum, 10-20 torr) Start->Split2 CatAdd Catalyst Injection (Grubbs II Precatalyst) Split1->CatAdd Split2->CatAdd React1 Reaction: 30 °C | 1 Hour Ethylene Evolution CatAdd->React1 React2 Reaction: 55 °C | 4 Hours 3-Hexene Removal CatAdd->React2 Quench Quench Reaction (Ethyl Vinyl Ether) React1->Quench React2->Quench Analyze GC-FID Analysis (Tetradecane Internal Std) Quench->Analyze

Diagram 2: Parallel self-validating experimental workflows for 1-dodecene and (Z)-3-dodecene.

References

  • Chatterjee, A. K., Choi, T.-L., Sanders, D. P., & Grubbs, R. H. (2003). "A General Model for Selectivity in Olefin Cross Metathesis." Journal of the American Chemical Society, 125(37), 11360–11370.[Link]

  • Fogg, D. E., et al. (2018). "Bimolecular Coupling as a Vector for Decomposition of Fast-Initiating Olefin Metathesis Catalysts." Journal of the American Chemical Society, 140(16), 5361–5364.[Link]

  • Czaban-Jozwiak, J., Schertzer, B. M., & Grela, K. (2013). "Low Catalyst Loadings in Self-Metathesis of 1-Dodecene." Advanced Synthesis & Catalysis, 355(10), 1997–2006.[Link]

Sources

Comparative

A Comparative Guide to Purity Validation of (Z)-3-Dodecene: qNMR vs. GC-FID

Executive Summary For researchers and drug development professionals, the precise purity validation of aliphatic alkenes like (Z)-3-dodecene is critical. (Z)-3-dodecene serves as a vital intermediate in pheromone synthes...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary For researchers and drug development professionals, the precise purity validation of aliphatic alkenes like (Z)-3-dodecene is critical. (Z)-3-dodecene serves as a vital intermediate in pheromone synthesis, lipid chemistry, and advanced materials. However, validating its absolute chemical and isomeric purity presents analytical challenges. This guide objectively compares Gas Chromatography-Flame Ionization Detection (GC-FID) with quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, demonstrating why qNMR is increasingly adopted as the gold standard for primary ratio measurements.

Mechanistic Comparison: The Causality of Choice

When assessing the purity of (Z)-3-dodecene, analysts traditionally default to GC-FID due to its high sensitivity to volatile organics and excellent precision[1]. However, GC-FID is a relative method. The flame ionization detector's response is proportional to the number of carbon atoms combusted, meaning accurate quantification strictly requires an identical, highly pure reference standard of (Z)-3-dodecene to establish a calibration curve[1].

In contrast, qNMR is a primary ratio measurement method[2]. The fundamental physics of NMR dictate a direct proportionality between the integral of an NMR resonance peak and the molar concentration of the nuclei producing that signal[3]. This causality eliminates the need for an identical reference standard. Instead, a universal, SI-traceable internal standard (IS) can be used to determine absolute purity[4].

For a non-polar hydrocarbon like (Z)-3-dodecene, 1,4-Bis(trimethylsilyl)benzene (BTMSB) is the optimal internal standard. BTMSB is highly soluble in CDCl₃ and provides distinct, non-overlapping signals (a singlet at 7.53 ppm for aromatic protons and 0.26 ppm for silyl protons), ensuring that the alkene protons of (Z)-3-dodecene (~5.3 ppm) can be integrated without interference[5].

Experimental Workflow: Self-Validating Protocols

To ensure scientific integrity, the qNMR methodology must be treated as a self-validating system where gravimetric precision and relaxation physics are tightly controlled.

Protocol A: qNMR Absolute Purity Determination (Recommended)

Step 1: Internal Standard Selection & Gravimetric Preparation

  • Causality: Accurate weighing is the foundation of qNMR. Any error here propagates directly into the final purity value.

  • Action: Using a 5-decimal analytical microbalance, precisely co-weigh approximately 20 mg of the (Z)-3-dodecene sample and 10 mg of the SI-traceable BTMSB internal standard[5] into a clean glass vial. Record exact masses ( msample​ and mstd​ ).

  • Dissolution: Dissolve the mixture in 0.6 mL of deuterated chloroform (CDCl₃) and transfer to a 5 mm NMR tube.

Step 2: ¹H NMR Acquisition Parameters

  • Causality: Nuclei must fully relax to their equilibrium state between pulses to prevent signal saturation, which would artificially lower the integral and skew the purity calculation.

  • Action: Set the relaxation delay (D1) to at least 5×T1​ (longitudinal relaxation time) of the slowest-relaxing proton in the mixture (typically >30 seconds). Use a 90° excitation pulse and acquire at least 32 transients (scans) to ensure a high signal-to-noise ratio (S/N > 250:1)[6]. Disable broadband heteronuclear decoupling to avoid nuclear Overhauser effects (NOE) that could bias signal intensities[5].

Step 3: Data Processing and Calculation

  • Action: Apply rigorous baseline correction and phase the spectrum manually. Integrate the BTMSB aromatic singlet (7.53 ppm, 4H) and the (Z)-3-dodecene olefinic multiplet (~5.3 ppm, 2H).

  • Calculation: Calculate the purity ( Psample​ ) using the fundamental qNMR equation[6]:

    Psample​=Istd​Isample​​×Nsample​Nstd​​×Mstd​Msample​​×msample​mstd​​×Pstd​

    (Where I = integral, N = number of protons, M = molar mass, m = gravimetric mass, and P = purity).

Protocol B: GC-FID Relative Purity Determination (Alternative)

Step 1: Calibration Curve Generation

  • Action: Procure a certified reference standard of (Z)-3-dodecene. Prepare a 5-point serial dilution spanning the expected concentration of the analyte.

  • Action: Inject each standard into the GC-FID (e.g., DB-1701 capillary column, 125°C isothermal) to generate a response factor curve[7].

Step 2: Sample Analysis

  • Action: Dilute the (Z)-3-dodecene sample in hexane to fall within the linear range of the calibration curve. Inject into the GC-FID.

  • Action: Interpolate the peak area of the sample against the calibration curve to determine relative purity.

Quantitative Data Summary

The following table summarizes the comparative performance metrics of qNMR versus GC-FID for the purity validation of (Z)-3-dodecene, based on established analytical validation parameters[1][8].

Analytical MetricqNMR (Absolute Method)GC-FID (Relative Method)
Primary Reference Standard Required? No (Uses universal IS, e.g., BTMSB)Yes (Requires identical (Z)-3-dodecene)
Traceability Direct to SI units via internal standardDependent on reference standard purity
Accuracy (Relative Error) < 1.0%1.0% - 2.0% (Standard dependent)
Precision (RSD) < 1.0%< 0.5%
Analysis Time (Prep + Run) ~45 minutes~120 minutes (incl. calibration curve)
Structural Confirmation Yes (Simultaneous identity & purity)No (Retention time only)
Isomeric Resolution (Z vs E) Yes (Distinct coupling constants / shifts)Yes (Requires optimized column conditions)

Data Synthesis: While GC-FID offers slightly higher precision (lower RSD) for volatile hydrocarbons, qNMR provides superior accuracy and structural confirmation without the bottleneck of sourcing an identical, highly pure reference standard[8].

Analytical Workflow Visualization

The logical relationship between the absolute quantification of qNMR and the relative quantification of GC-FID is mapped below.

G Start Purity Validation of (Z)-3-Dodecene qNMR_Branch qNMR (Absolute Method) Start->qNMR_Branch GC_Branch GC-FID (Relative Method) Start->GC_Branch qNMR_Prep Gravimetric Co-weighing with IS (e.g., BTMSB) qNMR_Branch->qNMR_Prep GC_Prep Serial Dilution of Identical Reference Standard GC_Branch->GC_Prep qNMR_Acq 1H NMR Acquisition (Relaxation Delay > 5*T1) qNMR_Prep->qNMR_Acq GC_Acq Capillary GC Separation & Flame Ionization GC_Prep->GC_Acq qNMR_Calc Direct Proportionality Calculation (SI-Traceable) qNMR_Acq->qNMR_Calc GC_Calc Calibration Curve Interpolation GC_Acq->GC_Calc End Validated Purity Report qNMR_Calc->End GC_Calc->End

Workflow comparison of qNMR (absolute) vs GC-FID (relative) for (Z)-3-dodecene purity validation.

Conclusion

For the rigorous validation of (Z)-3-dodecene, qNMR stands as the superior analytical choice when absolute accuracy and SI-traceability are required. By relying on the fundamental physics of nuclear magnetic resonance rather than comparative combustion responses, researchers can bypass the need for expensive, compound-specific reference materials while simultaneously confirming the molecular structure and isomeric integrity of their synthetic products.

References
  • Emery Pharma. "A Guide to Quantitative NMR (qNMR)". emerypharma.com.[Link]

  • National Institutes of Health (PMC). "Chemical purity using quantitative 1H-nuclear magnetic resonance: a hierarchical Bayesian approach for traceable calibrations". nih.gov.[Link]

  • Amazon Web Services (AWS) / FUJIFILM Wako. "qNMR - Quantitative Analysis by NMR". amazonaws.com.[Link]

  • Magritek. "Analytical NMR". magritek.com.[Link]

  • Bureau International des Poids et Mesures (BIPM). "Internal Standard Reference Data for qNMR: 1,4-Bis(trimethylsilyl)benzene [ISRD-06]". bipm.org.[Link]

  • Organic Syntheses. "Organic Syntheses Procedure: (E)-2,3-dimethyl-3-dodecene". orgsyn.org.[Link]

  • National Institutes of Health (PubMed). "Method performance and validation for quantitative analysis by (1)h and (31)p NMR spectroscopy". nih.gov.[Link]

Sources

Validation

A Comparative Guide to Z-Selective Catalysts for 3-Dodecene Production

For researchers and professionals in drug development and fine chemical synthesis, the stereoselective synthesis of alkenes is a critical challenge. The geometric isomerism of a double bond can profoundly impact a molecu...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development and fine chemical synthesis, the stereoselective synthesis of alkenes is a critical challenge. The geometric isomerism of a double bond can profoundly impact a molecule's biological activity and material properties. This guide provides an in-depth comparison of state-of-the-art Z-selective catalysts for the production of 3-dodecene, a representative internal alkene. We will delve into the mechanistic nuances of catalyst performance, present comparative experimental data, and offer practical protocols to inform your catalyst selection and experimental design.

The Significance of (Z)-Alkenes and the Metathesis Approach

(Z)-alkenes, or cis-alkenes, are prevalent motifs in a vast array of natural products, pharmaceuticals, and advanced materials. Their synthesis, however, is often hampered by the thermodynamic preference for the more stable (E)-isomer. Olefin metathesis has emerged as a powerful and versatile tool for C-C double bond formation, and recent years have witnessed the development of sophisticated catalysts that can override this thermodynamic bias to furnish Z-alkenes with high selectivity.[1][2][3]

The synthesis of 3-dodecene via cross-metathesis of 1-butene and 1-decene serves as an excellent model reaction to evaluate the efficacy of various Z-selective catalysts. This transformation is not only industrially relevant but also a benchmark for assessing catalyst activity, selectivity, and functional group tolerance.

A Comparative Analysis of Leading Z-Selective Catalyst Families

The landscape of Z-selective metathesis is dominated by three main classes of catalysts based on ruthenium, molybdenum, and tungsten. Each class possesses distinct advantages and limitations, making the choice of catalyst highly dependent on the specific application.

Ruthenium-Based Catalysts: Robust and Functional Group Tolerant

Ruthenium catalysts, particularly those developed by Grubbs and Hoveyda, are renowned for their stability to air and moisture and their broad functional group tolerance.[4][5] The advent of chelated and cyclometalated N-heterocyclic carbene (NHC) ligands has been a significant breakthrough in achieving Z-selectivity with ruthenium.[1][6][7][8][9]

Mechanism of Z-Selectivity: The Z-selectivity in these systems arises from steric interactions within the metallacyclobutane intermediate. The strategic design of the NHC ligand, often featuring bulky substituents, creates a steric bias that favors the pathway leading to the Z-isomer.[4] For instance, cyclometalated catalysts with a chelating adamantyl-substituted NHC ligand have demonstrated excellent Z-selectivity.[1][6]

Performance: While early ruthenium catalysts generally favored the E-isomer, modern Z-selective ruthenium catalysts can achieve Z:E ratios exceeding 95:5 for a range of substrates.[2][7] They are particularly advantageous when working with functionalized olefins.

Molybdenum and Tungsten Catalysts: The Pioneers of High Z-Selectivity

The Schrock-type molybdenum and tungsten alkylidene catalysts were among the first to exhibit high Z-selectivity.[10][11] These catalysts, particularly the monoaryloxide pyrrolide (MAP) and monoaryloxide chloride (MAC) complexes, are highly active and can provide exceptional levels of Z-selectivity, often exceeding 99%.[12][13][14][15][16][17][18][19][20]

Mechanism of Z-Selectivity: The high Z-selectivity of Schrock and Hoveyda's Mo and W MAP catalysts is attributed to the specific arrangement of ligands around the metal center. The combination of a sterically demanding aryloxide ligand and a smaller imido ligand forces the incoming olefin to approach in a way that leads to a metallacyclobutane intermediate that preferentially forms the Z-alkene.[19][20]

Performance: Molybdenum and tungsten catalysts generally offer higher activity and Z-selectivity compared to their ruthenium counterparts, especially for non-functionalized olefins.[12][13][15] However, they are also more sensitive to air, moisture, and certain functional groups, requiring more stringent reaction conditions.

Comparative Performance Data for 3-Dodecene Synthesis

While a direct head-to-head comparison for the synthesis of 3-dodecene is not extensively reported in a single study, we can extrapolate from the performance of these catalysts in the homodimerization of 1-hexene (which yields 5-decene, a close analog) and the cross-metathesis of similar terminal olefins. The following table summarizes representative data from the literature to guide catalyst selection.

Catalyst FamilyRepresentative CatalystSubstrate(s)Catalyst Loading (mol%)Yield (%)Z:E RatioReference
Ruthenium Cyclometalated NHC-RuAllylbenzene Dimerization1.0>95>95:5[7]
Chelated NHC-RuAllylbenzene + cis-1,4-diacetoxy-2-butene5.05890:10[1]
Dithiolate RuZ-4-octene + 1-decene2.085>95:5 (stereoretentive)[21]
Molybdenum Mo-MAP1-Decene Dimerization1.0>95>99:1[10]
Mo-MACZ-1,2-dichloroethene + Styrene3.085>98:2[18]
Tungsten W-Oxo Alkylidene1-Octene Dimerization0.286>99:1[12][13]

Experimental Protocols

Here, we provide a generalized, step-by-step protocol for the Z-selective cross-metathesis of 1-butene and 1-decene to produce 3-dodecene. This protocol should be adapted based on the specific catalyst chosen, particularly concerning handling and purification.

Protocol: Z-Selective Synthesis of 3-Dodecene

Materials:

  • Z-selective catalyst (e.g., a cyclometalated Ru catalyst or a Mo-MAP catalyst)

  • 1-Decene (freshly distilled)

  • 1-Butene (lecture bottle or condensed)

  • Anhydrous toluene (or other suitable solvent)

  • Standard Schlenk line or glovebox equipment

  • Reaction vessel (e.g., a thick-walled pressure tube with a stir bar)

Procedure:

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, weigh the desired amount of the Z-selective catalyst and dissolve it in a minimal amount of anhydrous toluene.

  • Reaction Setup: To a flame-dried and argon-purged reaction vessel, add the freshly distilled 1-decene and any additional anhydrous toluene.

  • Addition of 1-Butene: Cool the reaction vessel to a low temperature (e.g., -78 °C) and condense the desired amount of 1-butene into the vessel.

  • Initiation of Reaction: While maintaining the inert atmosphere, transfer the catalyst solution to the reaction vessel via a cannula.

  • Reaction Monitoring: Seal the vessel and allow it to warm to the desired reaction temperature (typically room temperature to 40 °C). Monitor the progress of the reaction by GC or ¹H NMR spectroscopy.

  • Quenching and Workup: Once the reaction is complete, quench the catalyst by adding a small amount of ethyl vinyl ether. Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to isolate the (Z)-3-dodecene.

Visualizing the Catalytic Process

To better understand the operational flow and the core principles of Z-selective metathesis, the following diagrams illustrate a generalized experimental workflow and the key mechanistic step that dictates stereoselectivity.

experimental_workflow cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification catalyst Weigh Catalyst solvent_cat Dissolve in Anhydrous Solvent catalyst->solvent_cat initiation Initiate with Catalyst Solution solvent_cat->initiation reactants Add 1-Decene & Solvent reactants->initiation butene Condense 1-Butene butene->initiation monitoring Monitor Progress (GC/NMR) initiation->monitoring quench Quench Reaction monitoring->quench evaporation Solvent Removal quench->evaporation purification Column Chromatography evaporation->purification product product purification->product Z-3-Dodecene

Caption: A generalized workflow for the synthesis of Z-3-dodecene.

Z_selectivity_mechanism cluster_catalyst Catalyst-Olefin Complex cluster_products Products catalyst [M]=CHR¹ olefin R²CH=CHR³ metallacyclobutane Metallacyclobutane Intermediate catalyst->metallacyclobutane [2+2] Cycloaddition Z_product (Z)-R¹CH=CHR² metallacyclobutane->Z_product Favored Pathway (Steric Hindrance) E_product (E)-R¹CH=CHR² metallacyclobutane->E_product Disfavored Pathway regenerated_catalyst [M]=CHR³ metallacyclobutane->regenerated_catalyst Productive Metathesis

Caption: The key metallacyclobutane intermediate in Z-selective metathesis.

Conclusion and Future Outlook

The development of Z-selective metathesis catalysts has revolutionized the synthesis of stereochemically defined alkenes. For the production of 3-dodecene, both ruthenium and molybdenum/tungsten-based systems offer viable and highly selective routes.

  • Ruthenium catalysts are the workhorses for complex syntheses involving sensitive functional groups, offering a balance of reactivity and stability.[1][2][6][7][8][9]

  • Molybdenum and tungsten catalysts provide unparalleled activity and Z-selectivity for less functionalized substrates, making them ideal for the efficient production of hydrocarbon chains.[10][11][12][13][14][15][16][17][18][19][20]

The choice of catalyst should be guided by the specific requirements of the synthesis, including substrate scope, desired purity, and practical considerations such as cost and ease of handling. As research in this field continues, we can anticipate the emergence of even more active, selective, and robust catalysts that will further expand the horizons of stereoselective synthesis.

References

  • A Versatile and Highly Z-Selective Olefin Metathesis Ruthenium Catalyst Based on a Readily Accessible N-Heterocyclic Carbene.
  • Chelated Ruthenium Catalysts for Z-Selective Olefin Met
  • Recent Advancements in Stereoselective Olefin Metathesis Using Ruthenium C
  • Z-Selective Olefin Metathesis Reactions Promoted by Tungsten Oxo Alkylidene Complexes.
  • Z-Selective Olefin Metathesis Reactions Promoted by Tungsten Oxo Alkylidene Complexes. Harvard University.
  • Improved Ruthenium Catalysts for Z-Selective Olefin Met
  • Ru-Based Z-Selective Metathesis Catalysts with Modified Cyclometal
  • Molybdenum Complex Catalyzed Z-Selective Cross-Met
  • Z-Selective Catalytic Olefin Cross-Met
  • Z-Selective Olefin Metathesis Reactions Promoted by Tungsten Oxo Alkylidene Complexes.
  • A tutorial review of stereoretentive olefin metathesis based on ruthenium dithiolate catalysts. Beilstein Journal of Organic Chemistry.
  • Z-Selective Metathesis – New Catalysts, New Opportunities. Ximo-inc.com.
  • Recent Developments in Z‐Selective Olefin Metathesis Reactions by Molybdenum, Tungsten, Ruthenium, and Vanadium Catalysts.
  • Taking Olefin Metathesis to the Limit: Stereocontrolled Synthesis of Trisubstituted Alkenes. PubMed.
  • Synthesis and Evaluation of Molybdenum and Tungsten Monoaryloxide Halide Alkylidene Complexes for Z-Selective Cross-Metathesis of Cyclooctene and Z-1,2-Dichloroethylene. Journal of the American Chemical Society.
  • Molybdenum chloride catalysts for Z-selective olefin met
  • Z-Selective Olefin Metathesis Processes Catalyzed by a Molybdenum Hexaisopropylterphenoxide Monopyrrolide Complex. DSpace@MIT.
  • Research – The Grubbs Group. California Institute of Technology.
  • Z-Selective Olefin Metathesis Processes Catalyzed by a Molybdenum Hexaisopropylterphenoxide Monopyrrolide Complex.
  • Chelated ruthenium catalysts for Z-selective olefin met
  • Olefin Metathesis, Grubbs Reaction. Organic Chemistry Portal.

Sources

Comparative

Comparative Toxicity and Safety Profile of (Z)-3-Dodecene vs. Alpha-Olefins: A Technical Guide

As drug development and industrial synthesis increasingly rely on specialized aliphatic hydrocarbons, understanding the nuanced toxicological differences between alkene isomers is critical. While terminal alpha-olefins l...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development and industrial synthesis increasingly rely on specialized aliphatic hydrocarbons, understanding the nuanced toxicological differences between alkene isomers is critical. While terminal alpha-olefins like 1-dodecene are ubiquitous, internal alkenes such as (Z)-3-dodecene offer unique physicochemical properties. However, the position of the double bond and its stereochemistry fundamentally alter the molecule's metabolic fate, receptor interaction, and safety profile.

This guide provides an objective, data-driven comparison of the toxicity and safety profiles of (Z)-3-dodecene against other standard alkenes, equipping researchers with the mechanistic insights needed for safe handling and application design.

Structural Dynamics and Hazard Classifications

The position of the pi-bond dictates both the physical hazards and the toxicological endpoints of aliphatic alkenes. Terminal alkenes (alpha-olefins) like 1-dodecene are highly reactive and present severe aspiration hazards due to their low kinematic viscosity[1]. In contrast, internal alkenes like (Z)-3-dodecene exhibit distinct systemic toxicity profiles. The cis (Z) stereochemistry introduces a structural "kink" in the aliphatic chain, disrupting molecular packing and altering membrane partitioning compared to linear alpha-olefins.

Data indicates that (Z)-3-dodecene acts as an acute toxicant across multiple exposure routes and is a recognized[2]. Furthermore, it induces transient narcotic effects (STOT SE 3)[2]. Conversely, while 1-dodecene possesses a lower acute systemic toxicity, its primary acute threat is aspiration into the lungs, which can cause severe chemical pneumonitis[1].

Table 1: Comparative Toxicity and GHS Hazard Classifications
CompoundCAS RNStructure TypeAcute Toxicity (GHS)Est. Oral LD50 (Rat)Skin/Eye IrritationAquatic Toxicity
(Z)-3-Dodecene 7239-23-8Internal Alkene (cis)Acute Tox. 4 (Oral/Dermal/Inhal)300 - 2000 mg/kgSkin Irrit. 2, Eye Irrit. 2Aquatic Chronic 4
(E)-3-Dodecene 7206-14-6Internal Alkene (trans)Acute Tox. 4 (Oral)300 - 2000 mg/kgNot ClassifiedAquatic Chronic 4
1-Dodecene 112-41-4Alpha-Olefin (Terminal)Aspiration Hazard / Narcotic> 5000 mg/kgMild IrritantAcute Aquatic Tox.

(Note: LD50 ranges are estimated based on established GHS categorization thresholds and read-across data from structurally analogous polyalphaolefins).

Toxicokinetics & Metabolic Pathways

To understand the comparative safety of these alkenes, we must examine their hepatic metabolism. Aliphatic alkenes are highly lipophilic (Log Kow > 5) and partition readily into adipose tissue and the liver[3].

Mechanism of Action: In the liver, oxidatively metabolize the carbon-carbon double bond to form a reactive epoxide intermediate[3]. The steric accessibility of the double bond plays a crucial role here:

  • Terminal Alkenes (1-Dodecene): The unhindered alpha double bond undergoes rapid epoxidation, leading to a fast metabolic clearance but a sudden spike in reactive intermediates.

  • Internal Alkenes ((Z)-3-Dodecene): The cis-conformation and internal position create steric hindrance, slightly modulating the rate of CYP450-mediated epoxidation. This sustained metabolic processing can prolong the molecule's half-life in lipid-rich tissues, contributing to its STOT SE 3 (narcotic) classification[2].

Once formed, the electrophilic epoxide must be neutralized to prevent cellular toxicity. Detoxification occurs via two primary pathways: hydrolysis by Epoxide Hydrolase (EH) to form water-soluble glycols, or conjugation with glutathione (GSH) via Glutathione S-Transferase (GST), leading to excretion as mercapturic acids[3].

AlkeneMetabolism Alkene (Z)-3-Dodecene (Highly Lipophilic) CYP450 Cytochrome P450 (Oxidation) Alkene->CYP450 Epoxide Epoxide Intermediate (Reactive Electrophile) CYP450->Epoxide EH Epoxide Hydrolase (Hydrolysis) Epoxide->EH GST Glutathione S-Transferase (Conjugation) Epoxide->GST Glycol Diol / Glycol (Water Soluble) EH->Glycol GSH_Adduct GSH Conjugate GST->GSH_Adduct Mercapturic Mercapturic Acid (Excreted in Urine) GSH_Adduct->Mercapturic

Fig 1. CYP450-mediated metabolic activation and detoxification pathways of aliphatic alkenes.

Self-Validating Experimental Protocols

Evaluating the aquatic and environmental toxicity of highly hydrophobic alkenes requires specialized methodologies. Standard aqueous dosing results in phase separation, leading to false-negative toxicity data or physical fouling of test organisms. To ensure scientific integrity, the Water Accommodated Fraction (WAF) protocol is the gold standard[4].

Workflow: Water Accommodated Fraction (WAF) Aquatic Toxicity Assay

Causality & Rationale: The WAF method generates a purely dissolved fraction of the test chemical, excluding undissolved micro-droplets. This ensures that any observed mortality in Daphnia magna or Oncorhynchus mykiss is due to intrinsic chemical toxicity, not physical asphyxiation. The integration of Total Organic Carbon (TOC) analysis makes this a self-validating system; toxicity is correlated only to confirmed dissolved concentrations, preventing the overestimation of toxicity based on nominal loading rates[4].

Step-by-Step Methodology:

  • Preparation: Add the alkene (e.g., (Z)-3-dodecene) to the aqueous test medium at a nominal loading rate (e.g., 1000 mg/L).

  • Equilibration (Critical Step): Stir the mixture using low-energy magnetic stirring for 48 hours. Causality: The vortex must not exceed 10% of the liquid depth to prevent the formation of stable micro-emulsions that organisms could physically ingest.

  • Phase Separation: Cease stirring and allow the mixture to settle for 1-2 hours, allowing undissolved lipid to float to the surface.

  • Extraction: Carefully draw off the clear aqueous phase (the WAF) from the bottom of the vessel using a stopcock.

  • Validation (TOC/GC-MS): Analyze the WAF using TOC or GC-MS to quantify the actual dissolved carbon concentration. If TOC levels are indistinguishable from controls, the chemical exhibits "no effects at saturation"[4].

  • Exposure: Expose the biological model (e.g., Daphnia magna) to the validated WAF for 48-96 hours and calculate the LC50/EC50 based on the measured dissolved concentration.

WAF_Protocol Step1 1. Alkene Addition (1000 mg/L in Media) Step2 2. Low-Energy Stirring (48h, No Vortex) Step1->Step2 Step3 3. Phase Separation (Settle for 1-2h) Step2->Step3 Step4 4. Aqueous Draw-Off (WAF Extraction) Step3->Step4 Step5 5. TOC/GC-MS Analysis (Quantify Dissolved C) Step4->Step5 Validation Step6 6. Toxicity Assay (Daphnia/Algae) Step4->Step6 Exposure

Fig 2. Self-validating Water Accommodated Fraction (WAF) workflow for aquatic toxicity testing.

Safety Profile in Industrial and Biomedical Applications

In drug development and industrial synthesis, alkenes are rarely used in their monomeric, unsaturated forms in final consumer products. Instead, they serve as foundational intermediates. For instance, alpha-olefins are oligomerized and hydrogenated to produce [4].

Once saturated, these compounds lose their reactive double bonds, eliminating the epoxide-mediated toxicity pathway entirely. As a result, hydrogenated alkene polymers exhibit excellent safety profiles, showing no significant systemic toxicity or mutagenicity, and are widely approved for food contact and cosmetic applications. However, when handling the raw monomeric (Z)-3-dodecene during synthesis, strict engineering controls must be maintained to mitigate its acute toxicity, skin irritation, and narcotic vapor hazards[2].

References

  • NextSDS. "(3Z)-dodec-3-ene — Chemical Substance Information." Source: NextSDS Substance Database. URL:[Link]

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 5362826, (E)-3-Dodecene." Source: PubChem. URL:[Link]

  • U.S. Environmental Protection Agency (EPA). "Screening-level Hazard Characterization Sponsored Chemical 1-decene Tetramer Mixed With 1-decene Trimer Hydrogenated." Source: EPA NEPIS. URL: [Link]

  • National Center for Biotechnology Information (NCBI). "TOXICOKINETIC CONSIDERATIONS - Provisional Peer-Reviewed Toxicity Values for The Aliphatic Low Carbon Range Total Petroleum Hydrocarbon." Source: NIH Bookshelf. URL: [Link]

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Safety & Regulatory Compliance

Safety

Chemical Profile &amp; Hazard Stratification

As a Senior Application Scientist, ensuring the structural integrity of your laboratory's safety and waste management protocols is just as critical as the reproducibility of your assays. (Z)-3-dodecene (also known as cis...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, ensuring the structural integrity of your laboratory's safety and waste management protocols is just as critical as the reproducibility of your assays. (Z)-3-dodecene (also known as cis-3-dodecene) is a volatile, non-polar hydrocarbon alkene frequently utilized as a quality marker, synthetic intermediate, and volatile oil component in drug development and agricultural research.

Because of its specific physicochemical properties, improper disposal of (Z)-3-dodecene poses significant flammability risks, environmental toxicity, and regulatory compliance liabilities. This guide provides a self-validating, step-by-step operational framework for the safe handling, containment, and ultimate disposal of (Z)-3-dodecene.

Before executing any disposal protocol, personnel must understand the quantitative and qualitative hazards of the target compound. (Z)-3-dodecene requires strict adherence to handling guidelines due to its acute toxicity and potential to cause central nervous system depression (STOT SE 3) upon prolonged inhalation [1].

ParameterSpecification / Classification
Chemical Name (Z)-3-dodecene (cis-3-dodecene)
CAS Number 7239-23-8
Molecular Formula C₁₂H₂₄
Molecular Weight 168.32 g/mol [2]
GHS Hazard Classes Acute Tox. 4 (Oral/Dermal/Inhalation); Skin Irrit. 2; Eye Irrit. 2; STOT SE 3 [1]
EPA RCRA Status Unlisted Hazardous Waste (Evaluated for D001 Ignitability)
Target Disposal Method High-Temperature Thermal Incineration (>1000°C) [3]

Mechanistic Rationale for Disposal Strategy

Why Incineration? (Z)-3-dodecene is a highly lipophilic alkene. It lacks hydrolyzable functional groups, meaning it will not degrade efficiently in standard municipal aqueous wastewater treatment systems. If poured down the drain, it will partition into the sludge or float on the aqueous layer, creating a severe fire hazard and risking aquatic toxicity.

The Environmental Protection Agency (EPA) mandates that combustible, unlisted hydrocarbon wastes be subjected to high-temperature thermal oxidation (incineration) [3]. By utilizing a liquid injection incinerator or rotary kiln at temperatures exceeding 1000°C, the carbon-carbon and carbon-hydrogen bonds are completely cleaved and oxidized. This converts the toxic hydrocarbon entirely into carbon dioxide (CO₂) and water vapor (H₂O), achieving a Destruction and Removal Efficiency (DRE) of 99.99% and eliminating the risk of bioaccumulation.

Standard Operating Procedure (SOP): Routine Liquid Waste Disposal

To maintain a self-validating safety system, every step of the disposal process must be verifiable and strictly segregated.

  • Step 1: Chemical Segregation

    • Action: Isolate (Z)-3-dodecene waste from oxidizing agents (e.g., peroxides, nitric acid, permanganates).

    • Causality: Alkenes are electron-rich and can undergo violent, exothermic oxidation reactions if mixed with strong oxidizers, potentially leading to container rupture.

    • Action: Direct the chemical into a Non-Halogenated Organic Waste stream. Do not mix with halogenated solvents (like chloroform or DCM) unless unavoidable.

    • Causality: Burning halogenated waste requires specialized scrubbers to capture hydrochloric acid (HCl) gas and prevent dioxin formation, significantly increasing disposal costs and environmental risk.

  • Step 2: Primary Containment

    • Action: Use a High-Density Polyethylene (HDPE) or safety-coated glass carboy. Ensure the container features a self-closing, vapor-tight funnel.

    • Causality: (Z)-3-dodecene is volatile. Vapor-tight seals prevent the fugitive emission of VOCs into the laboratory, mitigating the STOT SE 3 (drowsiness/dizziness) inhalation hazard [1].

  • Step 3: Regulatory Labeling

    • Action: Affix a compliant Hazardous Waste tag immediately upon the first drop of waste entering the container. List "(Z)-3-dodecene" and check the "Flammable" and "Toxic" hazard boxes.

  • Step 4: Transfer to RCRA Facility

    • Action: Once the container reaches 80% capacity (to allow for thermal expansion), transfer it to your institution's central hazardous waste accumulation area for pickup by a licensed RCRA disposal contractor.

Emergency Spill Response Protocol

In the event of an accidental release outside of a fume hood, immediate containment is required to prevent vapor accumulation and surface contamination.

  • Evacuate & Isolate: Immediately clear personnel from the immediate vicinity. Extinguish all open flames and disable spark-producing equipment.

  • Don PPE: Responders must wear splash-resistant chemical goggles, fluorinated rubber or heavy-duty nitrile gloves, and a flame-retardant lab coat.

  • Absorb (Do NOT use combustible materials): Cover the spill entirely with an inert, non-combustible absorbent material such as dry sand, earth, or vermiculite. Never use sawdust or paper towels, as the high surface area combined with the hydrocarbon creates a severe fire hazard.

  • Mechanically Collect: Use non-sparking tools (e.g., plastic or brass dustpans) to sweep up the saturated absorbent.

  • Solid Waste Containment: Place the absorbed mixture into a heavy-duty, sealable polypropylene bucket. Label as "Hazardous Solid Waste - Contains (Z)-3-dodecene" and submit for incineration.

Process Visualization: Waste Routing

The following diagram maps the logical decision tree for handling both routine and accidental (Z)-3-dodecene waste streams, ensuring operational clarity.

G Start (Z)-3-dodecene Waste Generation Cond1 Routine Liquid Waste? Start->Cond1 Cond2 Accidental Spill? Cond1->Cond2 No LiqCont Segregate into HDPE Non-Halogenated Container Cond1->LiqCont Yes SpillCont Absorb with Inert Material (Sand/Vermiculite) Cond2->SpillCont Yes Label Apply RCRA/GHS Compliant Labels LiqCont->Label SolidCont Transfer to Solid Hazardous Waste Bin SpillCont->SolidCont SolidCont->Label Incineration High-Temperature Thermal Incineration (>1000°C) Label->Incineration

Operational workflow for the segregation, containment, and ultimate thermal disposal of (Z)-3-dodecene.

References

  • "(3Z)
  • "(Z)-3-dodecene | C12H24 | CID 5364450", PubChem - NIH,
  • "Chapter 2 Section 3.2 - Incinerators", U.S. Environmental Protection Agency (EPA),
Handling

A Researcher's Guide to Personal Protective Equipment for Handling (Z)-3-Dodecene

As professionals in scientific research and development, our work's integrity is intrinsically linked to the safety and precision of our experimental execution. Handling any chemical reagent requires a foundational under...

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Author: BenchChem Technical Support Team. Date: April 2026

As professionals in scientific research and development, our work's integrity is intrinsically linked to the safety and precision of our experimental execution. Handling any chemical reagent requires a foundational understanding of its properties to mitigate risk effectively. (Z)-3-Dodecene, a member of the alkene family, is a versatile compound used in various synthetic applications. However, its specific hazard profile necessitates a deliberate and informed approach to personal protective equipment (PPE).

This guide moves beyond a simple checklist, providing a detailed operational plan grounded in the physicochemical and toxicological properties of (Z)-3-Dodecene. We will explore the causality behind each safety recommendation, empowering you to not only follow protocols but to understand them, ensuring a self-validating system of safety in your laboratory.

Understanding the Risks: The Hazard Profile of (Z)-3-Dodecene

Effective PPE selection begins with a thorough understanding of the specific dangers a chemical presents. (Z)-3-Dodecene is not benign; its handling is associated with several key hazards that dictate our safety protocols. Alkenes, as a class, are known to be flammable and can be toxic upon exposure[1].

The primary risks associated with (Z)-3-Dodecene are summarized in the Globally Harmonized System (GHS) classification table below.

Hazard Classification Category Hazard Statement Key Implication
Aspiration Toxicity 1H304: May be fatal if swallowed and enters airways[2][3][4]Accidental ingestion is a critical medical emergency. Vomiting must not be induced[2][4][5].
Acute Toxicity (Oral, Dermal, Inhalation) 4H302 + H312 + H332: Harmful if swallowed, in contact with skin, or if inhaled[6]All routes of exposure (ingestion, skin contact, inhalation) must be prevented through appropriate barriers.
Skin Irritation 2H315: Causes skin irritation[6][7]Direct skin contact will likely cause irritation. Repeated exposure can lead to dryness or cracking[2][8].
Eye Irritation 2H319: Causes serious eye irritation[6][7]Splashes to the eye can cause significant injury and require immediate and prolonged rinsing.
Specific Target Organ Toxicity (Single Exposure) 3H336: May cause drowsiness or dizziness[6][9]Inhalation of vapors can have anesthetic effects, impairing coordination and judgment.
Flammable Liquids 4H227: Combustible liquid[2][4]The liquid can ignite when exposed to heat or flame sources[2][4][5].
Hazardous to the Aquatic Environment Acute 1H400: Very toxic to aquatic life[2]Spills must be contained and prevented from entering waterways[2][8].

This profile makes it clear that the primary dangers are aspiration toxicity, moderate acute toxicity, and significant irritation to the skin and eyes. Therefore, our PPE strategy must prioritize preventing ingestion, inhalation, and dermal contact.

Core PPE Requirements: Your First Line of Defense

For any work involving (Z)-3-dodecene, a standard ensemble of PPE is mandatory. This baseline protection is designed to mitigate the risks associated with low-volume, routine handling in a controlled environment.

  • Hand Protection: Neoprene or nitrile rubber gloves are the recommended materials for protection against (Z)-3-dodecene[10]. Disposable nitrile gloves offer excellent protection against incidental splashes and are suitable for most laboratory applications[11]. Crucially, gloves should be inspected for tears or pinholes before each use. If direct contact occurs, remove and dispose of the gloves immediately and wash your hands thoroughly.

  • Eye and Face Protection: Chemical splash goggles that provide a complete seal around the eyes are essential to protect against splashes and vapors[12]. Standard safety glasses are insufficient as they do not protect from splashes from the side or top[12].

  • Body Protection: A flame-resistant lab coat, fully buttoned, should be worn to protect the skin and personal clothing from minor spills and splashes[11].

The following workflow provides a logical pathway for selecting the appropriate level of PPE based on the experimental context.

PPE_Selection_Workflow cluster_0 PPE Selection Workflow for (Z)-3-Dodecene cluster_1 Standard PPE Protocol cluster_2 Enhanced PPE Protocol cluster_3 Engineering Controls start Start: Assess Task task_check Routine handling of small quantities (<100mL)? start->task_check std_ppe Nitrile/Neoprene Gloves Chemical Splash Goggles Flame-Resistant Lab Coat task_check->std_ppe Yes large_vol_check Large volume transfer (>1L) or splash risk? task_check->large_vol_check No std_ppe->large_vol_check aerosol_check Heating, sonicating, or creating aerosols? large_vol_check->aerosol_check No enhanced_ppe Standard PPE + Face Shield Chemical-Resistant Apron large_vol_check->enhanced_ppe Yes fume_hood Perform all work inside a certified Chemical Fume Hood aerosol_check->fume_hood Yes end_ppe Proceed with Experiment aerosol_check->end_ppe No enhanced_ppe->aerosol_check fume_hood->end_ppe Emergency_Response_Workflow cluster_0 Emergency Response for (Z)-3-Dodecene Exposure cluster_1 Routes of Exposure cluster_2 Immediate Actions exposure Exposure Event Occurs skin_contact Skin Contact exposure->skin_contact eye_contact Eye Contact exposure->eye_contact inhalation Inhalation exposure->inhalation ingestion Ingestion exposure->ingestion wash_skin Remove contaminated clothing. Wash area with soap & water for 15 minutes. skin_contact->wash_skin flush_eyes Flush eyes at eyewash station for at least 15 minutes, rolling eyes. eye_contact->flush_eyes fresh_air Move to fresh air immediately. inhalation->fresh_air do_not_vomit Do NOT induce vomiting. Call Poison Control immediately. ingestion->do_not_vomit seek_medical Seek Immediate Medical Attention. Bring the Safety Data Sheet (SDS). wash_skin->seek_medical flush_eyes->seek_medical fresh_air->seek_medical do_not_vomit->seek_medical

Caption: Emergency response protocol for (Z)-3-dodecene exposure.

In Case of a Spill:

  • Alert Personnel: Alert others in the immediate area and evacuate if necessary.

  • Remove Ignition Sources: Extinguish any open flames and turn off hot plates or other ignition sources.[2][5]

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: Use an inert absorbent material such as sand, silica gel, or a commercial sorbent to contain the spill. Do not use combustible materials like paper towels to absorb the bulk of the spill.[2]

  • Collect: Wearing appropriate spill-response PPE, carefully collect the absorbed material using non-sparking tools and place it in a sealed container for hazardous waste disposal.[2][5]

  • Decontaminate: Clean the spill area with soap and water.

By adhering to these detailed protocols, researchers can handle (Z)-3-dodecene with a high degree of confidence and safety, ensuring that scientific discovery is not compromised by avoidable risks. Your safety is paramount, and it is enabled by a deep, working knowledge of the materials in your laboratory.

References

  • TutorChase. What are the health and safety considerations when working with alkenes?[Link]

  • NextSDS. (3Z)-dodec-3-ene — Chemical Substance Information.[Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 5364450, (Z)-3-dodecene.[Link]

  • The Good Scents Company. (Z)-3-dodecene Information.[Link]

  • U.S. Department of Health and Human Services. Personal Protective Equipment (PPE) - CHEMM.[Link]

  • Radboud University. Work instruction: What to do in case of a chemical incident.[Link]

  • Occupational Safety and Health Administration. Permissible Exposure Limits – OSHA Annotated Table Z-3.[Link]

  • Allan Chemical Corporation. How to Choose PPE for Chemical Work.[Link]

  • University of Kentucky. Emergency Procedures for Incidents Involving Chemicals - Research Safety.[Link]

  • University of Nevada, Reno. Common Personal Protective Equipment - Environmental Health & Safety.[Link]

  • Gelest, Inc. 1-DODECENE - Safety Data Sheet.[Link]

Sources

Retrosynthesis Analysis

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Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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